Fmoc-Glu(Edans)-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O8S/c36-30(34-18-17-33-27-13-5-12-25-24(27)11-6-14-29(25)44(40,41)42)16-15-28(31(37)38)35-32(39)43-19-26-22-9-3-1-7-20(22)21-8-2-4-10-23(21)26/h1-14,26,28,33H,15-19H2,(H,34,36)(H,35,39)(H,37,38)(H,40,41,42)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLYODKLGEPPX-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)NCCNC4=CC=CC5=C4C=CC=C5S(=O)(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373217 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193475-66-0 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-{2-[(5-sulfonaphthalen-1-yl)amino]ethyl}-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Glu(Edans)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-Glu(Edans)-OH is a specialized amino acid derivative crucial for the synthesis of internally quenched fluorogenic peptide substrates. These substrates are instrumental in the study of enzyme kinetics, particularly for proteases, through a mechanism known as Fluorescence Resonance Energy Transfer (FRET). This guide provides a comprehensive overview of the chemical, physical, and fluorescent properties of this compound, along with detailed protocols for its application in peptide synthesis and enzymatic assays.
The core structure of this reagent features a glutamic acid backbone where the side-chain carboxyl group is modified with the fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] In a typical FRET application, a peptide is synthesized containing both the Edans fluorophore and a suitable quencher molecule, such as Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[2][3] The close proximity of the Edans donor and the Dabcyl quencher within the intact peptide results in the quenching of Edans' fluorescence.[3] Upon enzymatic cleavage of the peptide substrate, the donor and quencher are separated, leading to a measurable increase in fluorescence, which allows for the continuous monitoring of enzyme activity.[4][5]
Properties of this compound
The successful design and implementation of FRET-based assays using this compound rely on a thorough understanding of its fundamental properties. The following tables summarize the key chemical, physical, and fluorescent characteristics of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 193475-66-0 | [6][7][8] |
| Molecular Formula | C₃₂H₃₁N₃O₈S | [6][7] |
| Molecular Weight | 617.67 g/mol | [7] |
| Appearance | Off-white to slight grey solid powder | [7] |
| Purity | ≥95.0% (HPLC) | [7] |
| Solubility | Soluble in DMF | [9] |
| Storage | 15-25°C; some sources recommend freezing (<-15°C) and protection from light. |
Fluorescent Properties
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~336 nm | [4] |
| Emission Wavelength (λem) | ~490-495 nm | [4][5] |
| Extinction Coefficient (ε) | 5,400 M⁻¹cm⁻¹ at 336 nm | [10] |
| Quantum Yield (ΦF) | 0.13 | [10] |
| Recommended Quencher | Dabcyl | [2][3][6] |
Experimental Protocols
I. Synthesis of an Internally Quenched Fluorogenic Peptide Substrate
This protocol outlines the manual solid-phase synthesis of a peptide containing an Edans/Dabcyl FRET pair using this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound and an Fmoc-amino acid with a side chain suitable for Dabcyl attachment, e.g., Fmoc-Lys(Mtt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dabcyl-succinimidyl ester (Dabcyl-OSu)
-
Trifluoroacetic acid (TFA)
-
Reagent cocktail for cleavage (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour in a reaction vessel.[11]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[11][12]
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. For each coupling cycle, dissolve the Fmoc-amino acid, PyBOP, and DIPEA in DMF and add to the resin. Allow the reaction to proceed for 1-2 hours. Monitor the coupling using a ninhydrin test.[12][13]
-
Incorporation of this compound: For the coupling of this compound, use PyBOP/DIPEA activation. An extended coupling time of up to 3 hours may be beneficial for this modified amino acid.[10] Avoid using highly reactive coupling reagents like PyBrOP, as they can cause unwanted side reactions.
-
Incorporation of the Quencher:
-
Incorporate an amino acid with an orthogonal protecting group (e.g., Fmoc-Lys(Mtt)-OH) at the desired position for Dabcyl attachment.
-
After completing the peptide chain, selectively deprotect the Mtt group using a mild acid solution (e.g., 1% TFA in DCM).
-
Couple Dabcyl-OSu to the deprotected side-chain amine in the presence of DIPEA in DMF.[14]
-
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus of the peptide using 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.[11]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[15] Purify the peptide using reverse-phase HPLC. Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[15]
II. FRET-Based Protease Assay
This protocol describes a general method for monitoring protease activity using the synthesized Edans/Dabcyl-labeled peptide substrate.
Materials:
-
Purified Edans/Dabcyl-labeled peptide substrate
-
Purified protease of interest
-
Assay buffer (optimized for the specific protease)
-
96-well black microplate
-
Fluorescence plate reader with excitation at ~335 nm and emission detection at ~495 nm.[5]
Methodology:
-
Reagent Preparation: Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer. Prepare a stock solution of the protease in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the peptide substrate solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the protease solution to the wells. Include control wells with substrate but no enzyme (negative control) and wells with a pre-cleaved substrate if available (positive control).
-
Fluorescence Monitoring: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~335 nm) and emission (~495 nm) wavelengths.[5]
-
Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., every 2 minutes for 1 hour).[5]
-
Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the linear portion of the curve. This rate is proportional to the enzyme activity.
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Principle of a FRET-based protease assay.
References
- 1. A general method for the preparation of internally quenched fluorogenic protease substrates using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 5. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. ≥95.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. This compound *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 10. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Peptide Labeling [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Technical Guide: Fmoc-Glu(Edans)-OH for Fluorogenic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-α-Fmoc-L-glutamic acid γ-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) [Fmoc-Glu(Edans)-OH], a key reagent in the development of internally quenched fluorogenic peptide substrates for Förster Resonance Energy Transfer (FRET) based assays.
Core Compound Properties
This compound is a derivative of glutamic acid where the side-chain carboxyl group is labeled with the fluorophore Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This design makes it an ideal building block for incorporation into peptides via Fmoc solid-phase peptide synthesis (SPPS).[1][2]
| Property | Value | Reference |
| CAS Number | 193475-66-0 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₃₂H₃₁N₃O₈S | [2][3][7] |
| Molecular Weight | 617.67 g/mol | [2][7][8] |
| Synonyms | Fmoc-L-glutamic acid γ-[β-(5-naphthyl sulfonic acid)-ethylenediamine] ester, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-({2-[(5-sulfo-1-naphthyl)amino]ethyl}amino)pentanoic acid | [6][8] |
Principle of Application: FRET-Based Assays
This compound is primarily used to synthesize peptide substrates for FRET-based enzymatic assays, particularly for proteases.[1] FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å).[4][9]
In a typical protease assay, a peptide substrate is designed with a specific cleavage sequence for the enzyme of interest. This peptide is flanked by a FRET donor (Edans) and a suitable non-fluorescent quencher.[4] One of the most common and efficient quenching partners for Edans is Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[2][3][4]
The operational principle is as follows:
-
Intact Peptide: The Edans donor and Dabcyl quencher are held in close proximity by the peptide backbone. When Edans is excited, its emission energy is efficiently transferred to Dabcyl and dissipated as heat, resulting in minimal to no fluorescence.[4]
-
Enzymatic Cleavage: Upon introduction of the target protease, the peptide substrate is cleaved at the specific recognition site.
-
Signal Generation: Cleavage separates the Edans donor from the Dabcyl quencher. This separation disrupts FRET, causing the energy from the excited Edans to be released as fluorescence.[4][10] The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored in real-time.
The Edans/Dabcyl pair is favored due to the significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl, leading to high quenching efficiency, often greater than 95%.[3][6]
Spectral Properties of the Edans/Dabcyl FRET Pair
| Dye | Excitation (λex) Wavelength | Emission (λem) Wavelength | Molar Extinction Coefficient (ε) | Notes |
| Edans | ~335-341 nm | ~471-500 nm | N/A | A fluorescent donor.[5][7][11] |
| Dabcyl | ~453-472 nm (Absorbance Max) | Non-fluorescent | log ε = 4.37 at 463 nm | A non-fluorescent quencher (dark quencher).[6][7][11] |
Experimental Protocols
Synthesis of a FRET Peptide Substrate via Fmoc SPPS
This protocol outlines the general steps for synthesizing a FRET peptide containing Edans and Dabcyl using this compound and a Dabcyl-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH).
Materials:
-
Rink Amide resin or equivalent
-
Fmoc-protected amino acids (including this compound and a Dabcyl-labeled amino acid)
-
Coupling Reagent: HBTU or PyBOP®
-
Base: DIPEA
-
Deprotection Reagent: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Precipitation Solvent: Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the resin in DMF in a peptide synthesis vessel.
-
First Amino Acid Coupling: Perform Fmoc deprotection on the resin using 20% piperidine in DMF. Couple the first Fmoc-amino acid using a pre-activated solution of the amino acid, HBTU, and DIPEA in DMF.[12] Confirm complete coupling with a Kaiser test.[12]
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.[12]
-
Incorporation of this compound: At the desired position for the fluorophore, use this compound in the coupling step. Extended coupling times may be beneficial for this modified amino acid.[11]
-
Incorporation of the Quencher: At the desired position for the quencher (often near the opposite terminus of the peptide from Edans), use the Dabcyl-labeled amino acid (e.g., Fmoc-Lys(Dabcyl)-OH).
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[11][12]
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[12]
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final FRET peptide substrate by mass spectrometry and analytical HPLC.
General Protocol for a Protease FRET Assay
Procedure:
-
Reagent Preparation: Prepare a stock solution of the purified FRET peptide substrate in a suitable buffer (e.g., DMSO or an aqueous buffer). Prepare serial dilutions of the protease to be assayed.
-
Assay Setup: In a 96-well microplate, add the assay buffer and the FRET peptide substrate to each well.[5]
-
Initiate Reaction: Add the protease solution to the wells to initiate the enzymatic reaction. Include control wells with no enzyme.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a plate reader. Set the excitation wavelength for Edans (e.g., 340 nm) and the emission wavelength (e.g., 490 nm).[7]
-
Data Analysis: Record the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the protease activity.
Visualizations
FRET Mechanism in a Protease Assay
Caption: FRET mechanism for protease detection using an Edans/Dabcyl-labeled peptide.
Experimental Workflow for FRET Peptide Synthesis and Assay
Caption: Workflow from FRET peptide synthesis to enzymatic assay.
References
- 1. chempep.com [chempep.com]
- 2. This compound *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 8. peptide.com [peptide.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectral Properties of EDANS Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) is a versatile fluorescent probe widely utilized in biochemical and biomedical research. Its sensitivity to the local environment and its utility as a donor in Förster Resonance Energy Transfer (FRET) pairs make it an invaluable tool for studying molecular interactions, enzyme kinetics, and protein conformation. This guide provides a comprehensive overview of the core spectral properties of EDANS, detailed experimental protocols for its use, and visualizations of key concepts to aid in experimental design and data interpretation.
Core Spectral Properties of EDANS
The fluorescence characteristics of EDANS are intrinsic to its molecular structure, featuring a naphthalene core that governs its excitation and emission profiles. These properties can be influenced by environmental factors such as solvent polarity.
Table 1: Quantitative Spectral Properties of EDANS
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~335 - 341 nm | Varies with solvent and conjugation[1][2] |
| Emission Maximum (λem) | ~471 - 493 nm | Varies with solvent and conjugation[1][2] |
| Molar Extinction Coefficient (ε) | 6,100 M⁻¹cm⁻¹ at 336 nm | In methanol |
| Quantum Yield (Φ) | 0.17 | In aqueous buffer |
| Molecular Weight | 266.32 g/mol | [2] |
Note: The exact excitation and emission maxima of EDANS can shift depending on the solvent, pH, and its conjugation to other molecules. It is always recommended to determine the optimal wavelengths experimentally for a specific application.
EDANS in Förster Resonance Energy Transfer (FRET)
EDANS is a popular donor fluorophore in FRET-based assays, frequently paired with a non-fluorescent quencher like DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid). The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it an excellent system for monitoring changes in molecular proximity.
Table 2: Spectral Properties of DABCYL (a common FRET acceptor for EDANS)
| Property | Value |
| Absorption Maximum (λabs) | ~453 - 472 nm[1][3] |
| Molar Extinction Coefficient (ε) | 32,000 M⁻¹cm⁻¹ |
| Fluorescence | Non-fluorescent ("dark quencher")[1] |
The significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL allows for efficient quenching of EDANS fluorescence when the two molecules are in close proximity (typically 10-100 Å).[1][3] Any process that increases the distance between them, such as enzymatic cleavage of a peptide substrate, will result in a measurable increase in EDANS fluorescence.[1]
Experimental Protocols
Measurement of EDANS Fluorescence Spectrum
This protocol outlines the steps to determine the excitation and emission spectra of an EDANS solution.
Materials:
-
EDANS stock solution (e.g., 1 mM in DMSO)
-
Appropriate buffer (e.g., PBS, Tris-HCl)
-
Quartz cuvettes
-
Spectrofluorometer
Procedure:
-
Prepare a dilute solution of EDANS in the desired buffer. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient.
-
Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time.
-
Set the instrument parameters for an emission scan:
-
Set the excitation wavelength to the expected maximum (e.g., 336 nm).
-
Set the emission scan range (e.g., 400 nm to 600 nm).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Blank the instrument using a cuvette containing only the buffer.
-
Measure the emission spectrum of the EDANS solution.
-
Identify the emission maximum (λem) from the resulting spectrum.
-
Set the instrument parameters for an excitation scan:
-
Set the emission wavelength to the determined emission maximum.
-
Set the excitation scan range (e.g., 280 nm to 400 nm).
-
Keep the slit widths the same as for the emission scan.
-
-
Blank the instrument with the buffer-only cuvette.
-
Measure the excitation spectrum of the EDANS solution.
-
Identify the excitation maximum (λex) from the resulting spectrum.
Protein Labeling with EDANS-NHS Ester
This protocol provides a general procedure for labeling proteins with an N-hydroxysuccinimide (NHS) ester derivative of EDANS. NHS esters react with primary amines (e.g., the N-terminus and the side chain of lysine residues) to form stable amide bonds.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
EDANS-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Stir plate and stir bar
Procedure:
-
Prepare the protein solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the EDANS-NHS ester stock solution: Immediately before use, dissolve the EDANS-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of ~10 mg/mL.
-
Determine the molar ratio of dye to protein: A molar excess of the NHS ester is typically used. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended, but the optimal ratio should be determined empirically for each protein.
-
Perform the labeling reaction: While gently stirring the protein solution, add the calculated volume of the EDANS-NHS ester stock solution dropwise.
-
Incubate the reaction: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Determine the degree of labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of EDANS (~336 nm).
Visualizing Core Concepts
Jablonski Diagram for EDANS
The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur upon absorption and emission of light.
Caption: Jablonski diagram illustrating the electronic transitions of EDANS.
EDANS-DABCYL FRET-Based Protease Assay
This diagram illustrates the mechanism of a FRET-based assay using an EDANS-DABCYL labeled peptide substrate to detect protease activity.
Caption: FRET mechanism in a protease assay using EDANS and DABCYL.
Experimental Workflow for Protein Labeling
This diagram outlines the key steps in labeling a protein with an EDANS-NHS ester and purifying the resulting conjugate.
Caption: Workflow for labeling proteins with EDANS-NHS ester.
References
The Core Principles of FRET Using the Edans-Dabcyl Pair: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) utilizing the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) pair. This donor-acceptor pair is a cornerstone in biochemical and cellular assays, particularly for monitoring enzymatic activity, due to its high efficiency and favorable spectral characteristics.
The Fundamental Principle of FRET
Förster Resonance Energy Transfer is a non-radiative process through which an excited donor fluorophore transfers energy to a proximal acceptor molecule.[1] This energy transfer is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance and orientation between the two molecules.[2][3] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET an exquisite molecular ruler for probing molecular interactions and conformational changes.[1][4]
In the context of the Edans-Dabcyl pair, Edans serves as the donor fluorophore and Dabcyl as the acceptor, which is a non-fluorescent "dark" quencher.[1] When Edans and Dabcyl are in close proximity (typically 10-100 Å), the energy from the excited Edans molecule is transferred to Dabcyl and dissipated as heat.[1][2] This results in the quenching of Edans's fluorescence.[1] If the distance between Edans and Dabcyl increases beyond the Förster distance (R₀), the energy transfer becomes inefficient, and the fluorescence of Edans is restored.[1]
The Edans-Dabcyl FRET Pair: A Closer Look
The Edans-Dabcyl pair is widely used due to the excellent overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl.[3][5] Dabcyl's broad absorption spectrum (400–500 nm) effectively quenches the fluorescence of Edans.[2] This pair is particularly advantageous in applications like protease activity assays. In such assays, a peptide substrate is synthesized with Edans and Dabcyl attached to opposite ends of a protease-specific cleavage site.[1][6] In the intact substrate, FRET occurs, and the fluorescence is quenched. Upon enzymatic cleavage of the peptide by the target protease, Edans and Dabcyl are separated, disrupting FRET and leading to a significant increase in fluorescence.[5][7] This increase in fluorescence is directly proportional to the activity of the protease.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Edans Excitation Wavelength (λex) | ~335-341 nm | [2][5][9] |
| Edans Emission Wavelength (λem) | ~471-496 nm | [2][3] |
| Dabcyl Absorption Wavelength (λabs) | ~453-473 nm | [2][3][9] |
| Förster Distance (R₀) | 3.3 nm (33 Å) | [2][4] |
| Typical Proximity for FRET | 10-100 Å | [2][5][7] |
| Quenching Efficiency in Intact Substrates | >95% | [2] |
Experimental Protocol: Protease Activity Assay
This section provides a detailed methodology for a typical protease activity assay using an Edans-Dabcyl labeled peptide substrate.
Materials:
-
Edans-Dabcyl labeled peptide substrate specific for the protease of interest.
-
Purified protease of interest.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.01% Tween-20; buffer composition should be optimized for the specific protease).
-
Inhibitor (optional, for control experiments).
-
Black, opaque 96-well or 384-well microplates.
-
Fluorescence microplate reader with excitation and emission filters appropriate for the Edans-Dabcyl pair.
Procedure:
-
Reagent Preparation:
-
Dissolve the lyophilized Edans-Dabcyl peptide substrate in DMSO to a stock concentration of 1-10 mM. Store aliquots at -20°C or -80°C.
-
Prepare a working solution of the peptide substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically 1-10 µM).
-
Prepare a stock solution of the purified protease in an appropriate buffer. Determine the protein concentration accurately.
-
Prepare serial dilutions of the protease in Assay Buffer to be used in the assay.
-
-
Assay Setup:
-
Add 50 µL of the peptide substrate working solution to each well of the microplate.
-
Include appropriate controls:
-
No-Enzyme Control: Wells containing only the substrate and Assay Buffer to measure background fluorescence.
-
Positive Control: Wells with a known concentration of active protease.
-
Inhibitor Control (optional): Wells containing the substrate, protease, and a known inhibitor of the protease.
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 50 µL of the diluted protease (or buffer for the no-enzyme control) to the appropriate wells, bringing the total volume to 100 µL.
-
Mix gently by pipetting or orbital shaking for a few seconds.
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence plate reader pre-set to the appropriate temperature for the enzyme's activity.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all experimental readings.
-
Plot the fluorescence intensity versus time for each protease concentration.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve for each concentration.
-
The enzyme activity is proportional to the initial velocity. For inhibitor screening, compare the velocities in the presence and absence of the inhibitor.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: FRET mechanism with the Edans-Dabcyl pair in a protease assay.
Caption: Signaling pathway of protease-mediated FRET substrate cleavage.
Caption: A typical workflow for a protease FRET assay.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. Intermolecular Quenching of Edans/Dabcyl Donor–Acceptor FRET Pair [mdpi.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 7. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Fmoc-Glu(Edans)-OH in Modern Protease Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. The development of sensitive and specific assays is crucial for elucidating protease function and for the discovery of novel therapeutic inhibitors. Fmoc-Glu(Edans)-OH has emerged as a critical chemical tool in this field, serving as a cornerstone for the synthesis of internally quenched fluorogenic peptide substrates. These substrates, utilized in Fluorescence Resonance Energy Transfer (FRET) based assays, provide a continuous and high-throughput method for monitoring protease activity. This guide provides a comprehensive overview of the application of this compound in protease assays, detailing the underlying principles, experimental protocols, and data analysis, with a focus on its utility in drug discovery and biomedical research.
Introduction to FRET-Based Protease Assays
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In the context of protease assays, a peptide substrate is synthesized to contain a FRET pair, most commonly the donor fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and a non-fluorescent acceptor (quencher) such as DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[1][2]
This compound is a key building block in the solid-phase synthesis of these peptide substrates.[3][4][5] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group allows for the sequential addition of amino acids to build a specific peptide sequence that is recognized and cleaved by the protease of interest. The EDANS fluorophore is attached to the side chain of a glutamic acid residue.
The principle of the assay is straightforward: in the intact peptide, the close proximity of EDANS and DABCYL results in the quenching of EDANS's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to a significant increase in the fluorescence signal of EDANS. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, the activity of the protease.[2]
Synthesis of FRET Substrates using this compound
The synthesis of FRET peptide substrates is typically performed using automated solid-phase peptide synthesis (SPPS). The process begins with a resin support, and amino acids are sequentially added. This compound is incorporated at the desired position within the peptide sequence. Another amino acid, often lysine, is modified with the DABCYL quencher, typically at a position that will be spatially distant from the EDANS moiety after synthesis but close enough for FRET to occur in the folded or linear peptide.
Key Protease Families Assayed with this compound Derived Substrates
Substrates derived from this compound have been successfully employed to assay a wide range of proteases critical in various diseases.
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in cancer, arthritis, and cardiovascular diseases.[6][7] FRET-based assays using EDANS/DABCYL substrates are widely used to screen for MMP inhibitors.[6][8]
-
Caspases: Caspases are a family of cysteine-aspartic proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[9][10] Specific peptide sequences recognized by different caspases are incorporated into EDANS/DABCYL FRET substrates to monitor their activity.[11][12]
-
Viral Proteases (e.g., HIV-1 Protease, HCV Protease): Viral proteases are essential for the replication of viruses like HIV and Hepatitis C. They are prime targets for antiviral drug development. Highly sensitive FRET assays using EDANS/DABCYL substrates have been developed to screen for inhibitors of these proteases.[13][14]
-
Bacterial Proteases: Certain bacterial proteases are virulence factors and are being investigated as potential targets for new antibacterial agents. FRET substrates can be designed to study the activity of these enzymes.
Quantitative Data from Protease Assays
The use of this compound derived substrates allows for the precise quantification of protease activity and the evaluation of inhibitors. Key parameters obtained from these assays include:
-
Michaelis-Menten kinetics (Km and kcat): These parameters describe the affinity of the enzyme for the substrate and the catalytic turnover rate, respectively.
-
Inhibitor Potency (IC50 and Ki): The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are measures of how effectively an inhibitor blocks protease activity.
Below are tables summarizing representative quantitative data obtained from studies utilizing EDANS/DABCYL FRET substrates for different proteases.
| Protease | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| HIV-1 Protease | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | 15 | 7.4 | 4.9 x 10⁵ | [13] |
| HCV NS3/4A Protease | Ac-DED(Edans)EE-αAbuψ[COO]ASK(Dabcyl)-NH₂ | 69.4 | 16.5 (min⁻¹) | 3961.0 | [14] |
| Caspase-3 | DEVD-based peptide | ~11 | 2.4 | 2.2 x 10⁷ | [12] |
| Protease | Inhibitor | Enzyme Conc. (pM) | Ki (pM) | Reference |
| HIV-1 Protease | Amprenavir | 120 | 135 | [13] |
| HIV-1 Protease | Darunavir | 100 | 10 | [13] |
| HIV-1 Protease | Tipranavir | 200 | 82 | [13] |
Detailed Experimental Protocols
This section provides a generalized protocol for a continuous kinetic protease assay using a FRET substrate derived from this compound. Specific conditions such as buffer composition, pH, and temperature should be optimized for each specific protease.
Materials and Reagents
-
Purified protease of interest
-
FRET peptide substrate containing an EDANS/DABCYL pair
-
Assay Buffer (e.g., Tris-HCl, MES, HEPES with appropriate pH and additives like NaCl, CaCl₂, ZnCl₂, and/or detergents like CHAPS or Tween-20)
-
Inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate (for fluorescence reading)
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for EDANS (Excitation: ~340 nm, Emission: ~490 nm)[2]
Experimental Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at the appropriate temperature.
-
Dissolve the FRET peptide substrate in the assay buffer to a desired stock concentration. Determine the optimal final substrate concentration, which is often near the Km value.
-
Prepare a stock solution of the purified protease in a suitable buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the assay.
-
Prepare serial dilutions of the inhibitor in the assay buffer or the solvent used for the stock solution.
-
-
Assay Setup (for inhibitor screening):
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
Enzyme solution
-
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET peptide substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate into the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) with readings taken at regular intervals (e.g., every 1-2 minutes).[2] The excitation wavelength should be set around 340-350 nm and the emission wavelength around 490-500 nm.[2]
-
-
Data Analysis:
-
For each well, plot the fluorescence intensity versus time. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve.
-
For inhibitor studies, plot the initial velocity as a function of the inhibitor concentration.
-
Fit the data to the appropriate equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.[13]
-
Visualization of Pathways and Workflows
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
- 1. lifetein.com [lifetein.com]
- 2. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. This compound *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 5. peptide.com [peptide.com]
- 6. anaspec.com [anaspec.com]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anaspec.com [anaspec.com]
- 9. Ex vivo imaging of active caspase 3 by a FRET-based molecular probe demonstrates the cellular dynamics and localization of the protease in cerebellar granule cells and its regulation by the apoptosis-inhibiting protein survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellEvent Caspase-3 Substrate and the Multiplex Analysis of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tools.thermofisher.cn [tools.thermofisher.cn]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurogentec.com [eurogentec.com]
The Core of Peptide Synthesis: An In-depth Technical Guide to Solid-Phase Peptide Synthesis with Fmoc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry stands as a cornerstone in the fields of biochemistry, drug discovery, and materials science. Its robustness, versatility, and amenability to automation have made it the predominant method for the chemical synthesis of peptides. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for successful Fmoc-SPPS.
Fundamental Principles of Fmoc-SPPS
Fmoc-SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble solid support, or resin.[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[1] The synthesis proceeds from the C-terminus to the N-terminus and involves three main repeating steps: deprotection, amino acid coupling, and washing.
The strategic use of orthogonal protecting groups is central to this methodology. The temporary Nα-amino protecting group, Fmoc, is base-labile and is removed at the beginning of each cycle. In contrast, permanent side-chain protecting groups are acid-labile and remain intact throughout the synthesis until the final cleavage step.[2] This orthogonality ensures the selective deprotection of the Nα-amino group without affecting the side chains.[2]
The Solid Support: Resins
The choice of resin is critical as it influences the reaction kinetics, overall yield, and the C-terminal functionality of the final peptide.[3] Resins for SPPS consist of a polymeric matrix, a linker, and a functional group for the attachment of the first amino acid.[3]
| Resin Type | C-Terminal Functionality | Cleavage Conditions | Typical Loading Capacity (mmol/g) |
| Wang Resin | Carboxylic Acid | Moderate acid (e.g., 95% TFA) | 0.8 - 1.1[4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected Fragments) | Very mild acid (e.g., 1-5% TFA in DCM) | 0.8 - 1.2[4] |
| Rink Amide Resin | Amide | Moderate acid (e.g., 95% TFA) | 0.3 - 0.8[4] |
The Nα-Protecting Group: Fmoc
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the defining feature of this chemistry. It is stable under acidic and neutral conditions but is readily cleaved by a secondary amine base, typically piperidine, through a β-elimination mechanism.[5][6]
Side-Chain Protecting Groups
To prevent unwanted side reactions, the reactive functional groups on amino acid side chains are protected with groups that are stable to the basic conditions of Fmoc deprotection but can be removed during the final acidolytic cleavage. Common side-chain protecting groups include tert-butyl (tBu) for Asp, Glu, Ser, Thr, and Tyr; trityl (Trt) for Asn, Gln, and Cys; and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arg.
The Fmoc-SPPS Workflow
The synthesis of a peptide using Fmoc chemistry follows a cyclical workflow, as illustrated below.
References
- 1. bachem.com [bachem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
The Illuminating World of Fluorescent Amino Acids: A Technical Guide for Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biochemical research and drug development, the ability to observe molecular interactions and conformational changes in real-time is paramount. Fluorescent amino acids (FAAs) have emerged as powerful and minimally perturbative probes, offering a window into the dynamic world of proteins.[1][2][3] This technical guide provides an in-depth exploration of the role of fluorescent amino acids, from their fundamental properties to their application in sophisticated experimental setups.
Core Concepts: The Power of Intrinsic Fluorescence
Unlike bulky fluorescent proteins or organic dyes that can interfere with a protein's natural function, fluorescent amino acids are subtle reporters.[4][5] They can be incorporated site-specifically into a protein's sequence, providing high-resolution insights into localized environments and dynamics.[6] Naturally occurring aromatic amino acids like tryptophan, tyrosine, and phenylalanine possess intrinsic fluorescence; however, their utility can be limited by low quantum yields and spectral properties that are not always ideal for complex biological systems.[7][8][9] To overcome these limitations, a diverse toolkit of unnatural fluorescent amino acids (UFAAs) has been developed with tailored photophysical properties.[1][3][10]
A Spectrum of Probes: Properties of Common Fluorescent Amino Acids
The selection of a fluorescent amino acid is dictated by the specific experimental requirements, including the desired excitation and emission wavelengths, sensitivity to the local environment, and fluorescence lifetime. The following table summarizes the photophysical properties of several commonly used fluorescent amino acids.
| Fluorescent Amino Acid | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Key Features & Applications |
| Natural Amino Acids | ||||||
| L-Tryptophan | Trp | ~280 | ~350 | ~0.13 | 1-6 | Intrinsic probe, sensitive to local environment.[9][11] |
| L-Tyrosine | Tyr | ~275 | ~303 | ~0.14 | ~3.6 | Often quenched, used in Trp-free proteins.[9][11] |
| L-Phenylalanine | Phe | ~260 | ~282 | ~0.04 | ~6.4 | Weak fluorescence, limited use.[7][11] |
| Unnatural Amino Acids | ||||||
| Acridonylalanine | Acd | ~385 | ~425-550 | ~0.9-1.0 | ~15-17 | High quantum yield, long lifetime, excellent FRET donor.[12][13] |
| 7-Dimethylaminocoumarin-4-yl-alanine | ~375 | ~475 | ~0.6-0.9 | ~2-4 | Environmentally sensitive, pH indicator.[14][15] | |
| Dansylalanine | DanAla | ~340 | ~510 | Variable | ~10-20 | Environmentally sensitive, probes protein dynamics.[16][17] |
| 4-cyanotryptophan | 4CN-Trp | ~325 | ~420 | 0.8-0.9 | 13.7 | Blue fluorescent, high quantum yield, photostable.[18] |
| 7-azatryptophan | 7-azaTrp | ~290 | ~370-450 | Variable | Variable | Tryptophan analog with shifted spectra.[19] |
Incorporation of Fluorescent Amino Acids into Proteins
The site-specific incorporation of fluorescent amino acids is a cornerstone of their utility. Several robust methods have been developed to achieve this with high fidelity.
Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins, SPPS is a powerful technique that allows for the direct incorporation of a fluorescent amino acid at any desired position in the sequence.[6][20] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin.[6]
Genetic Code Expansion via Amber Suppression
To incorporate UFAAs into larger proteins in living cells or cell-free systems, the genetic code can be expanded.[7] This is most commonly achieved through amber suppression, where a stop codon (typically UAG, the "amber" codon) is repurposed to encode the unnatural amino acid.[7][21] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UFAA and does not cross-react with endogenous cellular components.
Cell-Free Protein Synthesis (CFPS)
CFPS systems offer a flexible and controlled environment for protein expression and are highly amenable to the incorporation of UFAAs.[19][22][23] These systems utilize cell lysates containing the necessary machinery for transcription and translation, allowing for the direct addition of the UFAA and its corresponding orthogonal tRNA and synthetase to the reaction mixture.[22][23]
Applications in Biochemical Research and Drug Discovery
The unique properties of fluorescent amino acids have enabled groundbreaking research in numerous areas.
Protein Folding and Dynamics
The sensitivity of many fluorescent amino acids to their local environment makes them exquisite probes of protein folding and conformational changes.[9] Changes in fluorescence intensity, emission wavelength, and lifetime can provide real-time information on the folding process and the dynamics of protein structure.[9]
Protein-Protein Interactions
By incorporating a fluorescent amino acid at the interface of a protein-protein interaction, changes in the fluorescence signal upon binding can be used to quantify binding affinities and kinetics.[3][24] This is a powerful tool for studying signaling pathways and for screening potential drug candidates that disrupt or stabilize these interactions.
Enzyme Kinetics and Mechanism
Placing a fluorescent amino acid within or near the active site of an enzyme can provide insights into the catalytic mechanism.[8] Changes in fluorescence can report on substrate binding, product release, and conformational changes that occur during the catalytic cycle.
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique for measuring distances on the nanometer scale.[3][16][25] By incorporating a donor and an acceptor fluorescent amino acid at two different positions in a protein or protein complex, the efficiency of energy transfer between them can be used to determine the distance separating them.[3][16][25] This allows for the precise measurement of conformational changes and intermolecular distances.
Experimental Protocols
Protocol: Site-Specific Incorporation of Unnatural Amino Acids via Amber Suppression in E. coli
This protocol provides a general workflow for incorporating a UFAA into a protein of interest in E. coli using an evolved aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
Expression plasmid for the protein of interest with a TAG (amber) codon at the desired site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase and tRNA (e.g., pEVOL).
-
E. coli expression strain (e.g., BL21(DE3)).
-
Unnatural fluorescent amino acid.
-
LB medium and appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside) and L-arabinose.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid carrying the synthetase/tRNA pair.
-
Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Expression: Dilute the overnight culture into a larger volume of LB medium containing the unnatural amino acid (typically 1-2 mM) and the appropriate antibiotics. Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding L-arabinose (to induce the synthetase) and IPTG (to induce the target protein) to the culture.
-
Incubation: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of the UFAA.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the fluorescently labeled protein using standard chromatography techniques.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide
This protocol outlines the general steps for synthesizing a peptide containing a fluorescent amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[20][26][27]
Materials:
-
Fmoc-protected amino acids.
-
Fmoc-protected fluorescent amino acid.
-
SPPS resin (e.g., Rink Amide resin for a C-terminal amide).[26]
-
Coupling reagents (e.g., HBTU, HOBt, DIEA).[27]
-
Deprotection solution (e.g., 20% piperidine in DMF).[26]
-
Solvents (DMF, DCM).
-
Cleavage cocktail (e.g., TFA/TIS/water).
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.[20][26]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using coupling reagents.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using the deprotection solution.
-
Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. When the position for the fluorescent amino acid is reached, use the Fmoc-protected fluorescent amino acid for the coupling step.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude fluorescently labeled peptide using reverse-phase HPLC.
Visualizing Cellular Processes
Fluorescent amino acids are instrumental in visualizing complex signaling pathways and cellular events. The following diagrams illustrate how these powerful tools can be applied to dissect molecular mechanisms.
Caption: Workflow for synthesizing a fluorescently labeled peptide via SPPS.
Caption: Workflow for site-specific incorporation of a UFAA using amber suppression.
References
- 1. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Live Imaging of Protein Kinase Activities in Transgenic Mice Expressing FRET Biosensors [jstage.jst.go.jp]
- 4. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. biosynth.com [biosynth.com]
- 12. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new synthetic protocol for coumarin amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. mdpi.com [mdpi.com]
- 18. Blue fluorescent amino acid for biological spectroscopy and microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cfsciences.com [cfsciences.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 22. Method for cell-free protein synthesis assays or other fluorescent assays in the context of cell-free protein synthesis - www.max-planck-innovation.com [max-planck-innovation.com]
- 23. A simplified and highly efficient cell-free protein synthesis system for prokaryotes [elifesciences.org]
- 24. Monitoring protein interactions in living cells with fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.uci.edu [chem.uci.edu]
- 27. rsc.org [rsc.org]
An In-depth Technical Guide to Internally Quenched Fluorogenic Substrates for Researchers, Scientists, and Drug Development Professionals
[Shanghai, China – December 13, 2025] – Internally quenched fluorogenic substrates (IQFS) have become indispensable tools in life sciences research and drug discovery, enabling sensitive and continuous monitoring of enzyme activity. This technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations for utilizing IQFS in the laboratory.
Core Principles of Internally Quenched Fluorogenic Substrates
Internally quenched fluorogenic substrates are molecules designed to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. The basic design of an IQFS consists of a fluorophore and a quencher moiety linked by a short peptide or other cleavable sequence that is recognized by the target enzyme.
The quenching of fluorescence in the intact substrate is primarily achieved through two mechanisms: Förster Resonance Energy Transfer (FRET) and static quenching.
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process where an excited donor fluorophore transfers its energy to a nearby acceptor molecule (the quencher) without the emission of a photon.[1][2] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship.[1][2] For FRET to occur, there must be sufficient spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the quencher.[2] When the enzyme cleaves the substrate, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence.[3]
Static Quenching: Also known as contact quenching, this mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[4][5] This intramolecular dimer formation prevents the fluorophore from being excited.[5] Unlike FRET, static quenching does not necessarily require spectral overlap. Enzymatic cleavage of the substrate disrupts this complex, releasing the fluorophore and restoring its fluorescence.
The choice of fluorophore and quencher is critical for the design of an effective IQFS. A well-designed pair will exhibit high quenching efficiency in the intact substrate and a significant increase in fluorescence upon cleavage.
Data Presentation: Quantitative Properties of IQFS Components
The selection of an appropriate fluorophore-quencher pair is paramount for the successful design of an IQFS assay. The following tables summarize the spectral properties of commonly used pairs and the kinetic parameters of various enzymes determined using IQFS.
| Fluorophore | Quencher | Excitation Max (nm) | Emission Max (nm) | Förster Distance (R₀) (Å) |
| EDANS | DABCYL | 336 | 490 | 33 |
| Mca | Dnp | 325 | 392 | - |
| Abz | Dnp | 320 | 420 | - |
| FAM | TAMRA | 495 | 520 | 55 |
| FAM | BHQ-1 | 495 | 520 | - |
| Cy3 | Cy5 | 550 | 570 | >50 |
| CFP | YFP | 434 | 527 | 47-50 |
| mCerulean | EYFP | 433 | 529 | 50 |
Table 1: Spectral Properties of Common Fluorophore-Quencher Pairs. Data compiled from various sources.[6][7][8][9] The Förster distance (R₀) is the distance at which FRET efficiency is 50%.
| Enzyme | Substrate Sequence | Fluorophore/Quencher | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Trypsin | DABCYL-Gly-Pro-Ala-Arg-Leu-Ala-Ile-Gly-EDANS | EDANS/DABCYL | 34 | 40 | 1.17 x 10⁶ |
| Anthrax Lethal Factor | MAPKKide® (FTC/DABCYL) | FTC/DABCYL | 4.7 | - | - |
| E. coli Leader Peptidase | Y(NO2)-F-S-A-S-A-L-A-K-I-K(Abz) | Abz/Y(NO2) | - | - | 71.1 |
| Angiotensin I-Converting Enzyme | Abz-GFSPFFQ-EDDnp | Abz/EDDnp | - | - | - |
| Caspase-3 | Ac-DEVD-AMC | AMC | - | - | - |
| Caspase-6 | Ac-VEID-AFC | AFC | - | - | - |
| SENP1 | CyPet-(pre-SUMO1)-YPet | CyPet/YPet | - | - | 3.2 x 10⁷ |
Table 2: Kinetic Parameters of Various Enzymes Determined Using Internally Quenched Fluorogenic Substrates. Data compiled from multiple sources. Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
The following sections provide generalized protocols for performing enzyme assays using IQFS. These should be adapted and optimized for the specific enzyme and substrate being investigated.
General Enzyme Activity Assay
This protocol outlines the basic steps for measuring enzyme activity in a 96-well plate format.
Materials:
-
Purified enzyme of interest
-
Internally quenched fluorogenic substrate
-
Assay buffer (optimized for the specific enzyme, e.g., appropriate pH, ionic strength)
-
96-well black microplate (for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
-
Positive and negative controls (e.g., known inhibitor, buffer only)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the IQF substrate, typically in an organic solvent like DMSO, and then dilute to the desired working concentration in assay buffer. Protect the substrate solution from light.
-
Prepare a stock solution of the enzyme in a suitable buffer. Store on ice.
-
-
Assay Setup:
-
Add a defined volume of assay buffer to each well of the 96-well plate.
-
Add the desired volume of substrate solution to each well.
-
Include control wells:
-
Blank: Assay buffer and substrate only (no enzyme).
-
Negative Control: Assay buffer, substrate, and a known inhibitor of the enzyme.
-
Positive Control: Assay buffer, substrate, and active enzyme.
-
-
-
Initiate Reaction:
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the appropriate wells. Mix gently by pipetting or using a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the fluorophore being used.
-
For kinetic assays, record the fluorescence at regular intervals over a set period. For endpoint assays, measure the fluorescence after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against substrate concentration to determine kinetic parameters such as Kₘ and Vₘₐₓ using Michaelis-Menten analysis.
-
High-Throughput Screening (HTS) for Inhibitors
This protocol is designed for screening large compound libraries to identify potential enzyme inhibitors.
Materials:
-
Same as for the general enzyme activity assay.
-
Compound library dissolved in DMSO.
-
Automated liquid handling systems (recommended for high throughput).
-
384- or 1536-well black microplates.
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., nanoliters) of each compound from the library into the wells of the assay plate.
-
-
Reagent Addition:
-
Add the enzyme solution to all wells containing compounds, as well as to positive and negative control wells.
-
Pre-incubate the enzyme with the compounds for a defined period to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the IQF substrate to all wells.
-
Measure the fluorescence signal as described in the general assay protocol (typically an endpoint reading in HTS).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (e.g., buffer only or strong inhibitor) controls.
-
Identify "hits" based on a predefined inhibition threshold.
-
Confirm hits through dose-response experiments to determine the IC₅₀ value.
-
Advantages, Limitations, and Troubleshooting
Advantages of IQFS
-
High Sensitivity: Fluorescence-based assays are generally more sensitive than colorimetric assays, allowing for the use of lower enzyme and substrate concentrations.[10]
-
Continuous Monitoring: IQFS enable real-time measurement of enzyme activity, providing detailed kinetic information.
-
Homogeneous Assay Format: The assay is performed in a single well without the need for separation steps, making it amenable to high-throughput screening.[1]
-
Versatility: The peptide sequence can be readily modified to create substrates for a wide range of proteases and other enzymes.
Limitations of IQFS
-
Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to non-linear kinetics.
-
Compound Interference: Test compounds may be fluorescent themselves or may quench the fluorescence of the product, leading to false-positive or false-negative results.
-
Substrate Solubility: Some IQFS, particularly those with hydrophobic moieties, may have limited solubility in aqueous buffers.
-
Cost: The synthesis of custom IQFS can be expensive.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Substrate degradation; Autofluorescence of compounds or buffer components; Contamination with proteases. | Use fresh substrate; Screen compounds and buffer for background fluorescence; Use sterile techniques and high-purity reagents. |
| Low or No Signal | Inactive enzyme; Incorrect buffer conditions (pH, ionic strength); Incorrect instrument settings. | Check enzyme activity with a known active batch; Optimize buffer conditions; Verify excitation and emission wavelengths. |
| Non-linear Kinetics | Inner filter effect; Substrate inhibition; Enzyme instability. | Use lower substrate concentrations; Perform assays at various substrate concentrations to check for inhibition; Assess enzyme stability over the assay time course. |
| Poor Reproducibility | Pipetting errors; Temperature fluctuations; Evaporation from wells. | Use calibrated pipettes; Ensure uniform temperature across the plate; Use plate sealers for long incubations. |
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize internally quenched fluorogenic substrates in their work. By understanding the core principles, carefully selecting reagents, and optimizing experimental conditions, IQFS can provide valuable insights into enzyme function and facilitate the discovery of novel therapeutics.
References
- 1. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 2. Enzyme inhibition assays using fluorescence correlation spectroscopy: a new algorithm for the derivation of kcat/KM and Ki values at substrate concentrations much lower than the Michaelis constant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handbook of Fluorescent Probes and Research Products - Richard P. Haugland - Google Books [books.google.com.sg]
- 4. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internally quenched fluorogenic substrates with unnatural amino acids for cathepsin G investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimating the distance separating fluorescent protein FRET pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. agilent.com [agilent.com]
- 9. How to choose the right dye and quencher for FRET probe [biosyn.com]
- 10. Fluorescence Resonance Energy Transfer FRET—Note 1.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Handling of Fmoc-Glu(Edans)-OH: A Technical Guide to Storage and Stability
For Immediate Release
A comprehensive technical guide detailing the best practices for the storage and stability of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) amide (Fmoc-Glu(Edans)-OH) has been compiled to support researchers, scientists, and drug development professionals. This guide addresses the critical need for standardized handling protocols to ensure the integrity and performance of this vital fluorescent amino acid derivative in sensitive applications such as Förster Resonance Energy Transfer (FRET)-based protease assays.
This compound is a cornerstone reagent for the synthesis of internally quenched fluorogenic peptide substrates. The integrity of this compound is paramount for generating reliable and reproducible experimental data. This document provides a centralized resource for its proper management, from receipt to use.
Recommended Storage and Handling Protocols
To maintain the quality and ensure the longevity of this compound, adherence to specific storage and handling conditions is crucial. The compound is typically supplied as an off-white solid and should be stored with care to prevent degradation.
Storage Conditions
There is some variability in storage temperature recommendations from different suppliers. To ensure optimal stability, it is recommended to store the solid material at -15°C or lower in a tightly sealed container . For short-term storage, some suppliers suggest temperatures between 2-8°C or even 15-25°C, but freezing is the preferred condition for long-term preservation.[1][2] The compound should be protected from light and moisture to prevent degradation of the fluorescent Edans moiety and hydrolysis of the Fmoc group.[1]
Handling
When handling this compound, standard laboratory safety protocols should be observed. This includes using personal protective equipment such as gloves, lab coats, and safety glasses to avoid skin and eye contact.[3] Work in a well-ventilated area to minimize inhalation of the powder.[3]
For reconstitution, Dimethylformamide (DMF) is a commonly recommended solvent.[1][4] Prepare solutions fresh for use whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles and protected from light.
Stability Profile of this compound
The stability of this compound is influenced by its chemical structure, which includes the base-labile Fmoc protecting group and the Edans fluorophore.
Chemical Stability
The Fmoc group is notably stable under acidic conditions but is susceptible to cleavage by bases, particularly secondary amines like piperidine.[1][5] This characteristic is fundamental to its use in solid-phase peptide synthesis but also highlights a key degradation pathway to be aware of during storage and handling. Exposure to basic conditions will lead to the removal of the Fmoc group, rendering the compound unusable for its intended purpose in Fmoc-based peptide synthesis.
The Edans fluorophore exhibits fluorescence that is independent of pH in the range of 3 to 11, suggesting good stability of the fluorescent properties of the molecule across a broad range of experimental conditions.
Quantitative Stability Data Summary
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | Freeze (≤ -15°C) for long-term storage.[1] | Short-term storage at 2-8°C or 15-25°C may be acceptable according to some suppliers.[2][5] |
| Light Exposure | Minimize light exposure.[1] | The Edans fluorophore is light-sensitive. |
| Humidity | Store in a dry, well-ventilated place in a tightly sealed container.[3] | Protect from moisture to prevent hydrolysis. |
| Recommended Solvent | Dimethylformamide (DMF).[1][4] | Prepare solutions fresh. |
| Solution Storage | Store at -20°C in aliquots. | Avoid repeated freeze-thaw cycles. Protect from light. |
| pH Stability (Edans) | Stable fluorescence from pH 3 to 11. | The fluorescent properties of the Edans moiety are stable across a wide pH range. |
| Expiration Date | Typically 12 months upon receiving when stored correctly.[1] | Refer to the supplier's certificate of analysis for lot-specific information. |
Experimental Protocols
While specific stability-indicating analytical methods for this compound are not extensively published, a general approach to assessing its purity and degradation can be based on standard techniques used for similar compounds.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed to determine the purity of this compound and to detect the presence of degradation products.
-
Column: C18, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at the absorbance maximum of the Fmoc group (around 265 nm) and fluorescence detection with excitation at 336 nm and emission at 490 nm for the Edans group.
-
Procedure:
-
Prepare a stock solution of this compound in DMF at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for injection (e.g., 50 µg/mL).
-
Inject a known volume (e.g., 10 µL) onto the HPLC system.
-
The appearance of new peaks or a decrease in the area of the main peak over time can be used to monitor degradation.
-
Visualizing Key Concepts
To further clarify the handling and chemical properties of this compound, the following diagrams illustrate its chemical structure, a recommended handling workflow, and its primary degradation pathway.
Chemical structure of this compound.
Recommended handling workflow for this compound.
Primary degradation pathway of this compound.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. lifetein.com [lifetein.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. This compound *CAS 193475-66-0* | AAT Bioquest [aatbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Formation of peroxides in amino acids and proteins exposed to oxygen free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formation of peroxides in amino acids and proteins exposed to oxygen free radicals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Impact of Edans Incorporation on Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural implications of incorporating the fluorescent dye 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) into peptide sequences. Edans is a widely utilized fluorophore, particularly as a donor in Förster Resonance Energy Transfer (FRET) pairs, often with Dabcyl as the quencher.[1][2] While its utility in functional assays is well-established, understanding its potential impact on the intrinsic structure and behavior of the host peptide is critical for the accurate interpretation of experimental data and the rational design of peptide-based therapeutics and diagnostics.
Physicochemical and Spectral Properties of Edans
The inherent properties of Edans dictate its behavior and potential interactions when conjugated to a peptide. Its bulky, charged, and environmentally sensitive nature can influence the overall physicochemical profile of the resulting labeled peptide.[1][3]
| Property | Value | Reference |
| Molecular Weight | 266.32 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in DMSO or DMF | [1] |
| Excitation Wavelength (λex) | ~335-341 nm | [1][4][5] |
| Emission Wavelength (λem) | ~471-493 nm | [1][4][5] |
| Common FRET Partner | Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | [2][4] |
| Fluorescence Characteristic | Environment-sensitive | [1][3] |
Potential Structural Impact of Edans Incorporation
The covalent attachment of Edans to a peptide can introduce structural perturbations. The extent of these effects is context-dependent, influenced by the site of labeling, the peptide's intrinsic structural propensity, and the surrounding microenvironment. While direct quantitative studies detailing these structural changes are not abundant in the literature, the following sections outline the likely impacts based on the principles of peptide biophysics and studies of other fluorescent labels.
Secondary Structure: α-Helices and β-Sheets
The introduction of the bulky, aromatic Edans moiety can disrupt the regular hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets.[6]
-
α-Helices: Labeling at the N-terminus or within a helical sequence could potentially disrupt the helical turn, particularly for the initial or final turns which are often less stable. The steric bulk of Edans may interfere with the i, i+4 hydrogen bonding pattern.
-
β-Sheets: In peptides that form β-sheets, Edans incorporation could hinder the proper alignment of β-strands, affecting the formation of stable intermolecular or intramolecular hydrogen bonds.
A molecular dynamics simulation study of AEDANS, a derivative of Edans, suggested that it can be a relatively inert probe when attached to a membrane-spanning α-helical protein, indicating that in some contexts, the structural perturbation may be minimal.[1]
Peptide Solubility and Aggregation
The sulfonic acid group on Edans is charged at physiological pH, which can influence the overall solubility of the peptide.
-
Increased Solubility: For hydrophobic peptides, the addition of the charged Edans group may enhance aqueous solubility.
-
Aggregation: Conversely, the aromatic naphthalene ring of Edans can participate in π-π stacking interactions, potentially promoting aggregation, especially at high peptide concentrations or in specific buffer conditions. Studies on other peptides have shown that even small modifications can trigger aggregation.[7]
Conformational Dynamics and Binding Affinity
The presence of Edans can alter the conformational landscape of a peptide, potentially influencing its interaction with binding partners.
-
Conformational Restriction: The bulky nature of the dye may limit the conformational freedom of the peptide backbone and nearby side chains.
-
Altered Binding: If the labeling site is near a binding interface, the Edans moiety could sterically hinder the interaction or introduce new, non-specific interactions, thereby altering the binding affinity and specificity. Fluorescence anisotropy is a powerful technique to study such binding events.[8]
Experimental Protocols for Structural Analysis
A multi-pronged approach using several biophysical techniques is recommended to comprehensively assess the structural impact of Edans labeling.
Peptide Labeling with Edans-NHS Ester
This protocol describes a general method for labeling a primary amine (N-terminus or lysine side chain) of a peptide with an N-hydroxysuccinimide (NHS) ester of Edans.
-
Reagent Preparation:
-
Labeling Reaction:
-
Purification of the Labeled Peptide:
-
The most common method for purifying the labeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A C18 column is typically used.[13]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at two wavelengths: one for the peptide bond (210-220 nm) and one for the Edans label (around 336 nm).[13]
-
Collect fractions containing the desired labeled peptide and confirm the purity and identity using mass spectrometry.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for assessing changes in peptide secondary structure.[15][16]
-
Sample Preparation:
-
Prepare solutions of both the unlabeled and Edans-labeled peptide at a concentration of 0.1-1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[4] The buffer should have low absorbance in the far-UV region.
-
Ensure samples are free of aggregates by centrifugation or filtration.
-
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1 cm for far-UV CD measurements.[4]
-
Record spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C).[4]
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
-
Data Analysis:
-
Convert the raw ellipticity data to mean residue ellipticity (MRE).
-
Compare the CD spectra of the labeled and unlabeled peptides. Significant changes in the shape and magnitude of the spectra, particularly at the characteristic minima for α-helices (~208 and 222 nm) and β-sheets (~218 nm), indicate a structural perturbation.[8]
-
Use deconvolution algorithms to estimate the percentage of different secondary structure elements.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on peptide structure and dynamics.[18][19] Chemical shift perturbation (CSP) mapping is a powerful method to identify regions of the peptide affected by Edans labeling.
-
Sample Preparation:
-
For CSP studies, isotopically labeled (e.g., ¹⁵N) peptide is required. The unlabeled Edans is then conjugated to the labeled peptide.
-
Dissolve the ¹⁵N-labeled peptide and the ¹⁵N-labeled, Edans-conjugated peptide in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O) to a concentration of at least 0.1 mM, ideally 1-3 mM.[17]
-
-
Data Acquisition:
-
Acquire two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both the labeled-unconjugated and the labeled-conjugated peptide samples on a high-field NMR spectrometer.[20]
-
-
Data Analysis:
-
Overlay the two ¹H-¹⁵N HSQC spectra. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the peptide backbone.
-
Identify residues whose peaks show significant chemical shift changes between the two spectra. These are the residues whose chemical environment is perturbed by the Edans moiety.
-
Map these chemical shift perturbations onto the peptide sequence to pinpoint the location and extent of the structural impact.[20]
-
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the successful labeling of the peptide and for assessing the purity of the final product.[21]
-
Sample Preparation:
-
Prepare a dilute solution of the purified Edans-labeled peptide in a suitable solvent for the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for electrospray ionization).
-
-
Data Acquisition:
-
Acquire a mass spectrum of the sample.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the Edans-peptide conjugate.
-
-
Tandem MS (MS/MS):
-
For further confirmation, perform tandem MS to fragment the peptide and confirm the site of Edans labeling. The fragmentation pattern will be altered by the presence of the Edans modification.[3]
-
Visualizations
Experimental Workflow for Edans Labeling and Purification
Caption: Workflow for the chemical labeling of a peptide with Edans-NHS ester and subsequent purification.
Principle of FRET with Edans-Dabcyl Pair
Caption: FRET mechanism using an Edans-Dabcyl labeled peptide for protease activity assays.
Logical Workflow for Assessing Structural Impact
Caption: Logical workflow for the systematic assessment of the structural impact of Edans incorporation.
Conclusion
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Helix-to-sheet transition of the Aβ42 peptide revealed using an enhanced sampling strategy and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Quantitative solid-phase Edman degradation for evaluation of extended solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Residue helix parameters obtained from dichroic analysis of peptides of defined sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of peptide secondary structure on adsorption and adsorbed film properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. DichroWeb - Online Circular Dichroism Deconvolution [dichroweb.cryst.bbk.ac.uk]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. NMR Chemical Shift Mapping of SH2 Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uzh.ch [chem.uzh.ch]
Methodological & Application
Application Notes: Coupling Protocol for Fmoc-Glu(Edans)-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-Glu(Edans)-OH is a fluorescently labeled amino acid derivative crucial for the synthesis of internally labeled peptides. The Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) moiety serves as a versatile fluorescent donor in Förster Resonance Energy Transfer (FRET) based assays.[1][2] It is commonly paired with a non-fluorescent quencher, such as Dabcyl, to create peptide substrates for monitoring enzymatic activity, studying protein-protein interactions, and conformational analysis. The bulky and hydrophobic nature of the Edans group can present challenges in solid-phase peptide synthesis (SPPS), necessitating an optimized coupling protocol to ensure high efficiency and peptide purity. This document provides a detailed protocol for the efficient incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry.
Materials and Reagents
A comprehensive list of required materials and reagents for the successful coupling of this compound.
| Category | Item | Recommended Grade/Type | Purpose |
| Amino Acid | This compound | ≥95% Purity (HPLC) | Fluorescent building block |
| Resin | Rink Amide, Sieber Amide, or Wang Resin | 100-200 or 200-400 mesh; 0.3-0.8 mmol/g loading | Solid support for peptide synthesis |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for swelling, washing, and reactions |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Resin washing and swelling | |
| Piperidine | Reagent grade | Fmoc deprotection | |
| Diethyl Ether (cold) | Anhydrous, reagent grade | Peptide precipitation | |
| Coupling Reagents | HBTU or HATU | Reagent grade | Activating agent for carboxyl group |
| HOBt (1-Hydroxybenzotriazole) | Reagent grade | Additive to suppress racemization (for carbodiimide methods) | |
| DIC (N,N'-Diisopropylcarbodiimide) | Reagent grade | Alternative activating agent | |
| Base | DIPEA (N,N'-Diisopropylethylamine) | Peptide synthesis grade | Activation base |
| Monitoring | Kaiser Test Kit (Ninhydrin) | To detect free primary amines | |
| Capping | Acetic Anhydride, DIPEA | Reagent grade | To cap unreacted amino groups (optional) |
| Cleavage | Trifluoroacetic Acid (TFA) | Reagent grade | Cleavage from resin and side-chain deprotection |
| Triisopropylsilane (TIPS) | Reagent grade | Cation scavenger | |
| Water (ddH₂O) | Cation scavenger |
Experimental Workflow Diagram
The following diagram illustrates the cyclical process for the incorporation of this compound into a peptide chain on a solid support.
References
Synthesis of FRET Peptide Substrates Using Fmoc-Glu(Edans)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Fluorescence Resonance Energy Transfer (FRET) peptide substrates utilizing Fmoc-Glu(Edans)-OH. This key reagent enables the precise incorporation of the fluorescent donor, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), into a peptide sequence during solid-phase peptide synthesis (SPPS). These FRET peptides are invaluable tools in drug discovery and biochemical research, particularly for studying protease activity and screening potential inhibitors.
Introduction to FRET and the Edans/Dabcyl Pair
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1][2][3] A donor chromophore, in an excited electronic state, may transfer energy to an acceptor chromophore in close proximity (typically 10-100 Å) through non-radiative dipole-dipole coupling.[1][2][4] This energy transfer results in a reduction of the donor's fluorescence intensity and a decrease in its excited-state lifetime.
In the context of protease activity assays, a FRET peptide substrate is designed with a fluorophore (donor) and a quencher (acceptor) on opposite sides of a specific protease cleavage site. When the peptide is intact, the donor's fluorescence is quenched by the acceptor. Upon enzymatic cleavage of the peptide bond, the donor and quencher are separated, leading to a measurable increase in fluorescence.[1][5]
The Edans/Dabcyl pair is one of the most commonly used combinations for FRET applications due to the excellent overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl.[5][6] Edans, the fluorescent donor, has an excitation maximum of approximately 341 nm and an emission maximum of around 471 nm.[4][5] Dabcyl, a non-fluorescent quencher, has a broad absorption spectrum with a maximum at about 453 nm, which efficiently quenches Edans' fluorescence when they are in close proximity.[4][5] This pairing can result in a significant (up to 40-fold) increase in fluorescence upon substrate proteolysis.[5][6]
Key Reagent: this compound
This compound is a derivative of glutamic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the γ-carboxyl group is coupled to Edans. This design allows for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise placement of the Edans fluorophore within the peptide sequence.[5][7][8]
| Parameter | Specification |
| Chemical Name | Nα-Fmoc-L-glutamic acid γ-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) amide |
| CAS Number | 193475-66-0 |
| Molecular Formula | C₃₂H₃₁N₃O₈S |
| Molecular Weight | 617.67 g/mol |
| Appearance | Slight grey to grey powder |
| Purity (HPLC) | ≥95.0% |
| Solubility | Soluble in DMF |
| Storage | 15-25°C |
Table 1: Properties of this compound. Data sourced from various suppliers.[7][9]
FRET Peptide Synthesis Workflow
The synthesis of a FRET peptide substrate using this compound typically involves standard Fmoc SPPS protocols. The general workflow includes resin preparation, iterative cycles of Fmoc deprotection and amino acid coupling, incorporation of the quencher, cleavage from the resin, and purification.
Figure 1: General workflow for the solid-phase synthesis of an Edans/Dabcyl FRET peptide.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a generic FRET peptide. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.
Materials and Reagents:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
Fmoc-Lys(Dabcyl)-OH (or Dabcyl-OSu for N-terminal labeling)
-
Coupling reagents: HBTU/HOBt or PyBOP®
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
-
Purification: Reverse-phase HPLC system with a C18 column
-
Analysis: Mass spectrometer
Protocol Steps:
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin with DMF (3x), followed by DCM (3x), and then DMF (3x).
-
Swell the resin in DMF for at least 30 minutes.
-
-
First Amino Acid Coupling:
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, pre-activate the first Fmoc-amino acid (e.g., 3-5 equivalents relative to resin loading) with a coupling agent like HBTU (0.95 eq. to the amino acid) and HOBt (1 eq.) in DMF. Add DIPEA (2 eq. to the amino acid) and allow to activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Incorporation of this compound:
-
Follow the standard coupling protocol as described in step 2. Due to the bulky nature of the Edans group, an extended coupling time (e.g., 2-4 hours or overnight) or a double coupling may be necessary to ensure complete reaction.[6] The use of powerful acylating reagents like PyBrOP® should be avoided as they can lead to acylation of the naphthylamine nitrogen.[6]
-
-
Incorporation of the Dabcyl Quencher:
-
Internal Labeling: If the quencher is internal, use Fmoc-Lys(Dabcyl)-OH and couple it as you would any other amino acid.
-
N-terminal Labeling: After the final amino acid has been coupled and deprotected, the Dabcyl group can be introduced to the N-terminus using Dabcyl-OSu in DMSO or DMF, often in the presence of HOBt.[10]
-
-
Final Fmoc Deprotection:
-
After coupling the final residue, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[11][12]
-
Collect the fractions corresponding to the major peak.
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[12][13]
-
Lyophilize the pure fractions to obtain the final peptide product as a powder.
-
Visualization of FRET Mechanism
Figure 2: FRET mechanism in a protease assay using an Edans/Dabcyl-labeled peptide.
Applications in Drug Discovery
FRET peptide substrates synthesized using this compound are instrumental in high-throughput screening (HTS) for the discovery of novel protease inhibitors.[1] These assays are sensitive, continuous, and can be readily adapted to a microplate format.[1] The ability to create custom peptide sequences allows for the specific targeting of a wide range of proteases involved in various diseases, including cancer, viral infections (e.g., HIV protease), and neurodegenerative disorders.[4][14]
Summary of Quantitative Data
| Parameter | Donor (Edans) | Acceptor (Dabcyl) | FRET Pair |
| Excitation Max (λex) | ~341 nm | N/A | ~341 nm |
| Emission Max (λem) | ~471 nm | Non-fluorescent | ~471 nm (upon cleavage) |
| Absorption Max (λabs) | ~341 nm | ~453 nm | N/A |
| Förster Radius (R₀) | N/A | N/A | ~3.3 nm |
| Quenching Efficiency | N/A | N/A | >95% (in intact peptide) |
Table 2: Spectral and FRET properties of the Edans/Dabcyl pair.[2][4][5][15]
| Analysis Method | Purpose | Typical Specification |
| Analytical RP-HPLC | Determine purity of the final peptide | >95% for most assays |
| Mass Spectrometry | Confirm the molecular weight of the peptide | Observed mass matches calculated mass |
| Fluorometry | Characterize the substrate's enzymatic cleavage | Time-dependent increase in fluorescence |
Table 3: Typical analytical specifications for synthesized FRET peptides.[12][13]
Conclusion
The use of this compound provides a straightforward and efficient method for the synthesis of internally labeled FRET peptide substrates via standard Fmoc SPPS.[5][6] The resulting Edans/Dabcyl-labeled peptides are highly sensitive and reliable tools for a variety of applications in drug discovery and biomedical research, particularly for the characterization of protease activity and the screening of potential therapeutic agents. The protocols and data presented here serve as a comprehensive guide for researchers to successfully synthesize and utilize these valuable reagents.
References
- 1. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Labeling [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 13. oxfordglobal.com [oxfordglobal.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cleavage and Deprotection of Edans-Labeled Peptides from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The final, critical step in this process is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of side-chain protecting groups. This procedure must be carefully optimized to ensure high yield and purity of the final product. When dealing with fluorescently labeled peptides, such as those tagged with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans), special considerations must be taken to preserve the integrity of the fluorescent dye.
These application notes provide a comprehensive guide to the cleavage and deprotection of Edans-labeled peptides. We will cover the selection of appropriate cleavage cocktails, detailed experimental protocols, and post-cleavage work-up procedures. The information is designed to assist researchers in obtaining high-quality Edans-labeled peptides for use in various applications, including FRET-based enzyme assays and fluorescence polarization studies.
Data Presentation: Cleavage Cocktails and Resin Selection
The choice of cleavage cocktail is paramount and depends on the amino acid composition of the peptide and the type of resin used. The following tables summarize common cleavage cocktails and the characteristics of frequently used resins in SPPS. While specific quantitative data for the cleavage of Edans-labeled peptides is not extensively published, the following information provides a strong foundation for protocol optimization. It is recommended to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide.[1]
Table 1: Common TFA-Based Cleavage Cocktails for Peptide Deprotection
| Reagent Name | Composition (v/v) | Scavengers | Primary Application | Notes |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Water, TIS | Peptides without sensitive residues (e.g., Cys, Met, Trp). | A good starting point for most peptides. TIS is an effective scavenger for carbocations. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Phenol, Water, Thioanisole, EDT | Peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[2] | A "universal" and robust cocktail, but contains malodorous and toxic components. |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Phenol, Water, TIS | Peptides with trityl-based protecting groups.[2] | A less odorous alternative to Reagent K, but may not prevent methionine oxidation.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Thioanisole, EDT, Anisole | Peptides with arginine residues protected by sulfonyl groups (e.g., Pmc, Pbf). | Recommended for Trp-containing peptides synthesized on PAL or BAL resin. |
| Dilute TFA | 1-3% TFA in Dichloromethane (DCM) | None typically added | Cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) to yield fully protected peptides.[3] | Not suitable for global deprotection. |
Table 2: Characteristics of Common Solid-Phase Peptide Synthesis Resins
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | Strong acid (e.g., high % TFA) | Carboxylic acid | Widely used for the synthesis of peptide acids.[4] |
| Rink Amide Resin | Acid-labile linker | Strong acid (e.g., high % TFA) | Amide | Designed for the synthesis of C-terminal peptide amides.[4][5] |
| Rink Amide MBHA Resin | Benzhydrylamine (MBHA) with acetamido spacer | Strong acid (e.g., high % TFA) | Amide | Enhanced acid stability during synthesis compared to standard Rink Amide resin.[4] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Very mild acid (e.g., 1-3% TFA in DCM) | Carboxylic acid | Ideal for producing fully protected peptide fragments.[3] |
| Merrifield Resin | Chloromethyl | Harsh conditions (e.g., HF) | Carboxylic acid | One of the original SPPS resins, primarily used with Boc chemistry.[4] |
Experimental Protocols
The following protocols provide a general framework for the cleavage and deprotection of Edans-labeled peptides. It is crucial to perform all steps in a well-ventilated fume hood and to wear appropriate personal protective equipment, as TFA is highly corrosive.
Protocol 1: Standard Cleavage and Deprotection from Rink Amide or Wang Resin
This protocol is suitable for Edans-labeled peptides synthesized on standard acid-labile resins that do not contain highly sensitive amino acid residues.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
-
Nitrogen gas supply
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 25-100 mg) in a reaction vessel.
-
Wash the resin extensively with DCM (3 x 5 mL) to remove any residual DMF and shrink the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A magnetic stirrer or a shaker can be used.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and then with DCM (2 x 3 mL) to ensure complete recovery of the peptide. Combine all filtrates.
-
-
Peptide Precipitation:
-
Concentrate the combined filtrate to about one-third of its original volume under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a 10-fold excess of cold diethyl ether in a centrifuge tube. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.[6]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude Edans-labeled peptide.
-
Protocol 2: Cleavage and Deprotection of Peptides with Sensitive Residues
This protocol is recommended for Edans-labeled peptides containing amino acids such as Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), which are prone to side reactions.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Other materials as listed in Protocol 1.
Procedure:
-
Resin Preparation: Follow step 1 as described in Protocol 1.
-
Cleavage Reaction:
-
Add Reagent K to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
-
Peptide Isolation, Precipitation, Washing, and Drying: Follow steps 3, 4, and 5 as described in Protocol 1.
Post-Cleavage Analysis and Purification
After cleavage and drying, the crude Edans-labeled peptide should be analyzed for purity and identity.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[6][7] The Edans label allows for fluorescence detection (Excitation: ~336 nm, Emission: ~490 nm) in addition to standard UV detection (220 nm and 280 nm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product.[6] This will verify that the cleavage and deprotection were successful and that the Edans moiety is intact.
The crude peptide can then be purified using preparative reversed-phase HPLC to obtain the final, high-purity Edans-labeled peptide.
Visualizations
The following diagrams illustrate the general workflow and decision-making process for the cleavage and deprotection of peptides.
References
Application Notes and Protocols for the Purification of Peptides Containing Edans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of peptides labeled with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans), a widely used fluorescent dye in biological research, particularly for Förster Resonance Energy Transfer (FRET) based assays.[1] This guide covers the predominant purification technique, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and discusses alternative and complementary methods.
Introduction to Edans-Labeled Peptide Purification
Peptides labeled with fluorescent dyes like Edans are invaluable tools for studying enzyme activity, protein-protein interactions, and cellular imaging.[2][3] The purification of these peptides is a critical step to remove impurities from solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and by-products from cleavage and deprotection.[1][4] The presence of the Edans moiety can influence the peptide's overall hydrophobicity and solubility, necessitating optimized purification strategies.[2]
The primary goal of purification is to achieve high purity of the target Edans-labeled peptide, typically >95%, while maximizing recovery.[5] RP-HPLC is the most common and effective method for this purpose, offering high resolution and reproducibility.[1][3][6]
Core Purification Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN).[1][7] An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase to improve peak shape and resolution.[7][8]
Experimental Workflow for RP-HPLC Purification
The following diagram outlines the general workflow for the purification of an Edans-labeled peptide using RP-HPLC.
Caption: Workflow for Edans-peptide purification.
Detailed Protocol for RP-HPLC Purification of an Edans-Dabcyl FRET Peptide
This protocol is designed for the purification of a crude FRET peptide labeled with Edans as the donor and Dabcyl as the quencher.
1. Materials and Reagents:
-
Crude Edans-Dabcyl labeled peptide (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Analytical C18 RP-HPLC column (e.g., 3-5 µm particle size)
-
0.22 µm syringe filters
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. Note: Ensure all mobile phases are thoroughly degassed before use.
3. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of ACN or DMSO can be added.
-
Ensure the final sample concentration is suitable for the preparative column loading capacity (typically 1-10 mg/mL).
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
4. Preparative RP-HPLC:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient is often recommended for better resolution of closely eluting impurities.[7]
-
Example Gradient: 5% to 65% Mobile Phase B over 60 minutes.
-
-
Monitor the elution profile at two wavelengths:
-
220 nm: for detection of the peptide backbone.
-
336 nm: the approximate absorbance maximum of Edans.
-
-
Collect fractions (e.g., 1-2 mL) across the major peaks.
5. Analysis of Fractions:
-
Analyze the collected fractions using an analytical C18 column to determine the purity of each fraction.
-
Confirm the identity of the desired peptide in the pure fractions by mass spectrometry. The expected mass should be calculated beforehand.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
6. Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen sample to obtain the purified peptide as a dry powder.
7. Storage:
-
Store the lyophilized Edans-labeled peptide at -20°C or -80°C, protected from light.
Quantitative Data Presentation
The following table summarizes typical results that can be expected from the RP-HPLC purification of an Edans-labeled peptide.
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 30-70% | >95% |
| Yield | N/A | 15-40% |
| Identity (by Mass Spec.) | Confirmed | Confirmed |
Note: Yield can vary significantly depending on the purity of the crude product and the complexity of the separation.
Alternative and Complementary Purification Techniques
While RP-HPLC is the workhorse for peptide purification, other techniques can be employed, especially in a multi-step purification strategy for very complex mixtures or to remove specific impurities.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[3] Since peptides contain ionizable amino and carboxyl groups, their net charge is pH-dependent. IEX can be a powerful orthogonal technique to RP-HPLC, particularly for separating peptides with similar hydrophobicity but different charge states.[3]
Workflow for Two-Step Purification (IEX followed by RP-HPLC):
Caption: Orthogonal purification workflow.
Troubleshooting Guide for Edans-Labeled Peptide Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Suboptimal TFA concentration.- Secondary interactions with the stationary phase.- Column degradation. | - Ensure TFA concentration is 0.1% in all mobile phases.[8]- Try a different ion-pairing agent (e.g., formic acid, though this may alter selectivity).- Use a high-purity silica-based column.[10]- Flush or replace the column. |
| Low Yield | - Peptide precipitation during sample preparation or on the column.- Harsh cleavage conditions leading to dye degradation.- Overly broad fraction collection. | - Adjust the initial mobile phase composition to improve solubility.- Consider using a less hydrophobic column (e.g., C8 or C4).- Optimize cleavage conditions to be as mild as possible.- Collect narrower fractions and analyze each before pooling. |
| Co-elution of Impurities | - Impurities have similar hydrophobicity to the target peptide.- Gradient is too steep. | - Optimize the HPLC gradient by making it shallower to increase resolution.[7]- Try a different stationary phase (e.g., phenyl-hexyl).- Employ an orthogonal purification method like IEX prior to RP-HPLC.[3] |
| Loss of Fluorescence | - Photobleaching of Edans.- Instability of Edans in acidic conditions (prolonged exposure to TFA). | - Protect the sample from light at all stages.- Minimize the time the peptide is in the acidic mobile phase. Neutralize collected fractions if necessary for long-term storage in solution. |
| Multiple Peaks for the Target Peptide | - Isomerization or oxidation of the peptide.- Aggregation of the peptide. | - Confirm the identity of each peak by mass spectrometry.- Add a reducing agent like DTT if disulfide bond formation is possible.- Adjust the mobile phase or sample solvent to disrupt aggregation (e.g., add a small amount of organic solvent). |
Stability of Edans During Purification
Edans is generally stable under the acidic conditions of RP-HPLC with 0.1% TFA. However, prolonged exposure to strong acids or high temperatures should be avoided. The fluorescence of some dyes can be pH-sensitive, but Edans is known to be fluorescent in acidic conditions, which is a prerequisite for its use in FRET-based protease assays that are often performed at acidic or neutral pH.[11] To ensure maximum integrity of the fluorescent label, it is advisable to lyophilize the purified peptide promptly after purification to remove the acidic mobile phase.
Conclusion
The purification of Edans-labeled peptides is a critical step in ensuring the quality and reliability of subsequent biological assays. RP-HPLC is a robust and widely used technique that, when optimized, can yield highly pure peptides. By following the detailed protocols and considering the troubleshooting advice provided in these application notes, researchers can successfully purify their Edans-containing peptides for a wide range of applications. For particularly challenging purifications, an orthogonal approach combining different chromatographic techniques can be highly effective.
References
- 1. bachem.com [bachem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. gilson.com [gilson.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. teledynelabs.com [teledynelabs.com]
- 10. hplc.eu [hplc.eu]
- 11. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Designing a FRET-Based Enzyme Assay with Fmoc-Glu(Edans)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful and widely used technique for studying enzymatic activity in real-time.[1][2][3] This non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher) provides a sensitive and continuous measure of substrate cleavage.[2][4][5] The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[1][5] This application note provides a detailed guide for designing and implementing a FRET-based enzyme assay using the fluorescent amino acid Fmoc-Glu(Edans)-OH.
5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) is a commonly used donor fluorophore in FRET-based assays.[1][6] When incorporated into a peptide substrate, its fluorescence can be efficiently quenched by a suitable acceptor, such as 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl), a non-fluorescent "dark quencher".[1][5] Enzymatic cleavage of the peptide substrate separates the Edans and Dabcyl moieties, leading to an increase in Edans fluorescence that is proportional to the rate of the enzymatic reaction.[1][4] this compound is a key building block for the solid-phase synthesis of such internally quenched fluorogenic peptide substrates.[7][8]
Principle of the FRET-Based Enzyme Assay
The fundamental principle of this assay is the distance-dependent quenching of the Edans fluorophore by the Dabcyl quencher. In an intact peptide substrate, the donor (Edans) and acceptor (Dabcyl) are in close proximity, resulting in efficient FRET and minimal fluorescence from the donor. Upon enzymatic cleavage of the peptide backbone, the donor and acceptor are separated, disrupting FRET and leading to a quantifiable increase in the donor's fluorescence emission.
References
- 1. lifetein.com [lifetein.com]
- 2. assaygenie.com [assaygenie.com]
- 3. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. chempep.com [chempep.com]
- 8. This compound Novabiochem 193475-66-0 [sigmaaldrich.com]
Application Note & Protocol: Quantitative Analysis of FRET Efficiency for Edans-Dabcyl Labeled Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism that occurs between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity, typically within 10-100 Å[1][2][3][4]. This phenomenon has become a cornerstone in biochemical and cellular assays, enabling the real-time monitoring of enzymatic activity and molecular interactions[3][4]. The Edans-Dabcyl pair is a widely used donor-quencher system, particularly in protease activity assays, which are crucial in drug discovery and diagnostics[3][5][6].
In this system, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) serves as the donor fluorophore, and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl) acts as a non-fluorescent "dark" quencher[3][4][7]. When a peptide is labeled with both molecules and remains intact, the emission energy from Edans is efficiently absorbed by Dabcyl, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, disrupting FRET and leading to a quantifiable increase in Edans' fluorescence[1][5][8]. This application note provides a detailed protocol for determining the FRET efficiency of an Edans-Dabcyl labeled peptide, a critical parameter for assay validation and kinetic studies.
Principle of FRET with Edans-Dabcyl
The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, decaying as the sixth power of the distance separating them[4]. The key requirements for FRET to occur are:
-
The donor and acceptor molecules must be in close spatial proximity.
-
The emission spectrum of the donor (Edans) must overlap with the absorption spectrum of the acceptor (Dabcyl)[4][7][9].
In the intact peptide, Edans is excited at its maximum absorbance wavelength (~336 nm), but instead of emitting photons, its energy is transferred to the nearby Dabcyl molecule. Because Dabcyl is a dark quencher, this energy is dissipated as heat rather than light, leading to a low fluorescence signal. Proteolytic cleavage separates the fluorophore and quencher, restoring the fluorescence of Edans, which can be measured at its emission maximum (~490 nm)[1][10][11].
Caption: Principle of FRET using the Edans-Dabcyl pair in a protease assay.
Key Spectroscopic and Physical Parameters
A summary of the essential quantitative data for the Edans-Dabcyl FRET pair is provided below. These parameters are fundamental for designing experiments and interpreting results.
| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |
| Excitation Wavelength (λex) | ~335 - 341 nm | N/A | [1][3][12] |
| Emission Wavelength (λem) | ~471 - 490 nm | Non-fluorescent ("dark") | [1][3][7][10] |
| Absorption Maximum (λabs) | ~336 nm | ~453 - 479 nm | [1][13][14][15] |
| Förster Radius (R₀) | \multicolumn{2}{c | }{~3.3 nm (33 Å)} | [2] |
| Typical Quenching Efficiency | \multicolumn{2}{c | }{>95% in intact peptides} | [5] |
Table 1: Key parameters for the Edans-Dabcyl FRET pair.
Experimental Protocol: Protease Cleavage Assay
This protocol details a general method for measuring protease activity and calculating FRET efficiency using a generic Edans-Dabcyl labeled peptide substrate.
1. Materials and Reagents
-
FRET Peptide Substrate: Edans-peptide-Dabcyl (e.g., 10 mM stock in DMSO).
-
Protease: Purified enzyme of interest (e.g., 1 mg/mL stock in appropriate buffer).
-
Assay Buffer: Buffer compatible with the protease (e.g., Tris or PBS, pH 7.5)[10].
-
Protease Inhibitor (for control): Specific inhibitor for the target protease.
-
Microplate Reader: Capable of fluorescence intensity measurement with excitation at ~340 nm and emission at ~490 nm[8][10].
-
96-well Black Microplates: Low-fluorescence plates are recommended.
-
Standard laboratory equipment: Pipettes, tubes, etc.
2. Experimental Workflow
The workflow involves preparing reagents, setting up the reaction, acquiring data kinetically, and finally, analyzing the results to determine FRET efficiency.
References
- 1. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eurogentec.com [eurogentec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EDANS | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 13. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]
- 14. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 15. metabion.com [metabion.com]
Application Notes and Protocols: The Use of Fmoc-Glu(Edans)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(Edans)-OH is a critical building block in modern drug discovery, enabling the synthesis of internally quenched fluorogenic peptide substrates. These substrates are instrumental in the development of sensitive and specific high-throughput screening (HTS) assays for a wide range of proteases, a class of enzymes frequently implicated in human diseases. This document provides detailed application notes and protocols for the use of this compound in a drug discovery case study focused on the identification of inhibitors for Matrix Metalloproteinase-9 (MMP-9), a key target in cancer metastasis.
The core of this technology lies in Förster Resonance Energy Transfer (FRET). A peptide sequence specific for the target protease is synthesized to contain a fluorescent donor, in this case, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans), and a quencher molecule, such as 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl). This compound allows for the precise incorporation of the Edans fluorophore into the peptide sequence during solid-phase peptide synthesis (SPPS). In the intact peptide, the close proximity of Edans and Dabcyl results in the quenching of Edans' fluorescence. Upon cleavage of the peptide by the target protease, the donor and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between enzyme activity and fluorescence signal provides a robust platform for identifying and characterizing enzyme inhibitors.
Case Study: High-Throughput Screening for MMP-9 Inhibitors
Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[1] Elevated levels of MMP-9 are associated with cancer progression, particularly in promoting tumor cell invasion, angiogenesis, and metastasis.[2][3] Therefore, the identification of potent and selective MMP-9 inhibitors is a promising therapeutic strategy for cancer treatment.[3] This case study outlines the development of a FRET-based assay using a custom peptide substrate synthesized with this compound to screen for novel MMP-9 inhibitors.
Quantitative Data Summary
The following tables summarize representative data from a high-throughput screening campaign and subsequent characterization of a hit compound.
Table 1: HTS Campaign Summary for MMP-9 Inhibitors
| Parameter | Value |
| Library Size | 100,000 compounds |
| Screening Concentration | 10 µM |
| Primary Hit Rate | 0.5% |
| Confirmed Hits | 50 |
| Z'-factor | 0.85 |
Table 2: Characterization of a Lead MMP-9 Inhibitor (Compound X)
| Parameter | Value |
| IC50 for MMP-9 | 0.25 µM |
| IC50 for MMP-2 | > 50 µM |
| IC50 for MMP-1 | > 50 µM |
| Mode of Inhibition | Competitive |
| Ki for MMP-9 | 0.12 µM |
Experimental Protocols
Synthesis of a Fluorogenic MMP-9 Substrate: Dabcyl-GABA-SPLAQAV-Glu(Edans)-NH₂
This protocol describes the solid-phase synthesis of a specific MMP-9 substrate using Fmoc chemistry. The peptide sequence, SPLAQAV, is based on known MMP-9 cleavage sites.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
Dabcyl-GABA
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Automated peptide synthesizer or manual synthesis vessel
-
HPLC system for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Couple the C-terminal amino acid, Fmoc-Val-OH, to the deprotected resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Ala, Gln, Ala, Leu, Pro, Ser).
-
-
Incorporation of this compound: Couple this compound using the same procedure as for the other amino acids.
-
Coupling of Dabcyl-GABA: After the final Fmoc deprotection of the N-terminal Ser, couple Dabcyl-GABA to the peptide chain using DIC and OxymaPure.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.
-
Dissolve the crude peptide in a minimal amount of DMF or DMSO and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
-
High-Throughput Screening (HTS) Assay for MMP-9 Inhibitors
This protocol describes a 384-well plate-based FRET assay for screening a compound library against MMP-9.
Materials:
-
Recombinant human MMP-9 (activated)
-
Dabcyl-GABA-SPLAQAV-Glu(Edans)-NH₂ substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35
-
Compound library dissolved in DMSO
-
A known MMP-9 inhibitor (e.g., GM6001) as a positive control
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader with excitation at ~340 nm and emission detection at ~490 nm
Protocol:
-
Compound Plating:
-
Dispense 100 nL of each compound from the library (at a stock concentration of 1 mM in DMSO) into the wells of a 384-well plate.
-
To control wells, add 100 nL of DMSO (for 100% activity) and 100 nL of the positive control inhibitor (for 0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of activated MMP-9 in assay buffer at a final concentration of 5 nM.
-
Add 5 µL of the MMP-9 solution to each well of the assay plate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of the Dabcyl-GABA-SPLAQAV-Glu(Edans)-NH₂ substrate in assay buffer at a final concentration of 10 µM.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume in each well is 10.1 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (v₀_compound - v₀_no_enzyme) / (v₀_DMSO - v₀_no_enzyme))
-
Identify compounds that exhibit inhibition above a defined threshold (e.g., >50%) as primary hits.
-
Visualizations
Signaling Pathway
Caption: MMP-9 signaling pathway in cancer metastasis.
Experimental Workflow
Caption: FRET-based drug discovery workflow.
References
Application Notes and Protocols for High-Throughput Screening of Caspase-3 Inhibitors using Fmoc-Glu(Edans)-OH Derived Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a key executioner enzyme in the apoptotic pathway, making it a prime therapeutic target for a variety of diseases, including neurodegenerative disorders and ischemic injuries. The development of potent and selective caspase-3 inhibitors is a significant focus in drug discovery. High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitor candidates from large compound libraries. This document provides detailed application notes and protocols for a robust HTS assay for caspase-3 inhibitors utilizing a custom-synthesized FRET (Förster Resonance Energy Transfer) substrate derived from Fmoc-Glu(Edans)-OH.
The principle of this assay is based on the cleavage of a specific peptide substrate by active caspase-3. The substrate is dual-labeled with a fluorescent donor, EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher molecule, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid). In the intact substrate, the close proximity of EDANS and Dabcyl results in the quenching of EDANS fluorescence. Upon cleavage by caspase-3, the donor and quencher are separated, leading to a measurable increase in fluorescence, which is directly proportional to the enzyme's activity.
Product Information: this compound
This compound is a fluorescently labeled amino acid building block essential for the solid-phase peptide synthesis (SPPS) of FRET substrates.
| Property | Specification |
| Full Name | N-α-Fmoc-L-glutamic acid γ-(5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) amide |
| CAS Number | 193475-66-0 |
| Molecular Formula | C₃₂H₃₁N₃O₈S |
| Molecular Weight | 617.67 g/mol |
| Excitation Wavelength | ~336 nm[1] |
| Emission Wavelength | ~490 nm |
| Appearance | Off-white to pale yellow powder |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMF, DMSO |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
Synthesis of Caspase-3 FRET Substrate: Ac-DEVD-Glu(Edans)-NH₂ and Dabcyl-Linker
The synthesis of a specific caspase-3 substrate, for example, Ac-Asp(O-tBu)-Glu(O-tBu)-Val-Asp(O-tBu)-Glu(Edans)-NH₂, followed by coupling with a Dabcyl-containing linker, is a crucial first step. This protocol outlines the manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Val-OH
-
Fmoc-Glu(OtBu)-OH
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dabcyl-succinimidyl ester
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Val, Glu, Asp).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
-
Dabcyl Labeling:
-
Dissolve the crude peptide and Dabcyl-succinimidyl ester in a suitable buffer (e.g., sodium bicarbonate, pH 8.5).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
-
Purification: Purify the dual-labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
References
Real-Time Kinetic Analysis of Proteases with Edans Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protease kinetics is fundamental to understanding their biological roles and for the development of therapeutic inhibitors. Real-time kinetic analysis using fluorogenic substrates provides a sensitive and continuous method to monitor enzyme activity. This document details the principles and protocols for using Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) based substrates for the kinetic analysis of various proteases. The most common FRET (Förster Resonance Energy Transfer) pair for these assays is Edans as the fluorophore and DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) as a quencher. In an intact peptide substrate, the close proximity of Edans and DABCYL allows for the quenching of Edans' fluorescence.[1] Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time.[2] This method offers significant advantages over endpoint assays, allowing for the direct determination of initial reaction velocities and kinetic parameters such as Km and kcat.
Principle of FRET-Based Protease Assays
Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two chromophores, a donor fluorophore (Edans) and an acceptor molecule (DABCYL), when they are in close proximity (typically 10-100 Å).[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
In a typical protease assay, a synthetic peptide substrate is designed to contain the specific cleavage sequence for the protease of interest. The Edans fluorophore is covalently attached to one end of the peptide, and the DABCYL quencher is attached to the other. When the peptide is intact, the fluorescence of Edans is efficiently quenched by DABCYL. Upon enzymatic cleavage of the peptide, the Edans and DABCYL moieties are separated, disrupting FRET and leading to a significant increase in the fluorescence emission of Edans. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and can be continuously monitored using a fluorescence spectrophotometer or plate reader.
The Edans/DABCYL pair is widely used due to its high quenching efficiency (often exceeding 95%) and the large dynamic range of fluorescence signal upon cleavage.[3] The excitation maximum for Edans is around 340 nm, and its emission maximum is around 490 nm, while DABCYL has a broad absorption spectrum that overlaps well with the Edans emission spectrum.[4]
Quantitative Data Presentation
The kinetic parameters Km (Michaelis constant) and kcat (turnover number) are crucial for characterizing enzyme-substrate interactions and for comparing the efficacy of different proteases or the specificity of a protease for different substrates. The catalytic efficiency of an enzyme is often expressed as the kcat/Km ratio.
| Protease | Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| SARS-CoV-2 3CLpro | DABCYL-KTSAVLQSGFRKME-EDANS | DABCYL/EDANS | 17 | 1.9 | 1.12 x 10⁵ | [2] |
| HIV-1 Protease | Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg | EDANS/DABCYL | 15 | 7.4 | 4.93 x 10⁵ | [5] |
| Caspase-3 | Ac-DEVD-AMC | N/A (AMC is fluorogenic) | 10 | N/A | N/A | [6] |
| MMP-1 | fTHP-3 | Mca/Dnp | 61.2 | 0.080 | 1.31 x 10³ | [7] |
Note: N/A indicates that the specific value was not provided in the cited source. The Caspase-3 substrate listed uses a different fluorophore (AMC) but is included for comparative purposes of Km.
Experimental Protocols
General Protocol for Real-Time Protease Kinetic Assay using Edans/DABCYL Substrates
This protocol provides a general framework that can be adapted for various proteases. Specific examples for HIV-1 Protease and SARS-CoV-2 3CLpro are provided below.
Materials:
-
Purified recombinant protease of interest
-
Edans/DABCYL FRET peptide substrate
-
Assay Buffer (specific to the protease)
-
Enzyme Dilution Buffer
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission filters for Edans (Excitation: ~340 nm, Emission: ~490 nm)
-
Inhibitor (optional, for control experiments)
Procedure:
-
Prepare Reagents:
-
Reconstitute the lyophilized Edans/DABCYL substrate in DMSO to create a stock solution (e.g., 1-10 mM). Store at -20°C, protected from light.
-
Prepare the appropriate assay buffer. The composition will vary depending on the protease. A common starting point is a buffer containing Tris or HEPES at a physiological pH, with salts and additives like DTT or EDTA as required for enzyme stability and activity.
-
Prepare the enzyme dilution buffer, which is often the same as the assay buffer.
-
-
Enzyme Preparation:
-
On the day of the experiment, thaw the purified protease on ice.
-
Dilute the protease to the desired working concentration in cold enzyme dilution buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Substrate Preparation:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km value to accurately determine Michaelis-Menten kinetics.
-
-
Assay Setup:
-
To each well of a 96-well black microplate, add the diluted enzyme solution.
-
Include appropriate controls:
-
No-enzyme control: Add assay buffer instead of the enzyme solution to determine the background fluorescence of the substrate.
-
No-substrate control: Add enzyme solution to wells containing only assay buffer to measure any intrinsic fluorescence of the enzyme preparation.
-
Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate to confirm that the observed activity is specific to the protease of interest.
-
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.
-
Immediately place the microplate in the fluorescence plate reader, which has been pre-warmed to the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time in kinetic mode. Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[3] Collect data at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear initial velocity (typically 15-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. This is typically done by calculating the slope of the initial phase of the reaction.
-
Convert the fluorescence units/time to moles of product/time using a standard curve generated with a known concentration of the cleaved, fluorescent portion of the substrate (e.g., the Edans-containing fragment).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Specific Protocol: HIV-1 Protease Kinetic Assay
Assay Buffer:
-
100 mM Sodium Acetate
-
1 M NaCl
-
1 mM EDTA
-
1 mM DTT
-
5% DMSO
-
0.5 mg/mL BSA
-
Adjust pH to 4.7[3]
Substrate:
-
DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS[8]
Procedure:
-
Follow the general protocol outlined above.
-
Use a final HIV-1 protease concentration in the range of 50-200 ng per reaction.[3]
-
Prepare substrate concentrations ranging from 0.1x to 5x the expected Km.
-
Incubate the reaction at 37°C.
-
Monitor fluorescence at Ex/Em = 340/490 nm.[3]
Specific Protocol: SARS-CoV-2 3CLpro Kinetic Assay
Assay Buffer:
-
20 mM Tris-HCl, pH 7.3
-
100 mM NaCl
-
1 mM EDTA[5]
Substrate:
-
DABCYL-KTSAVLQSGFRKME-EDANS[2]
Procedure:
-
Follow the general protocol outlined above.
-
Use a final SARS-CoV-2 3CLpro concentration of approximately 15 nM.[5]
-
Prepare substrate concentrations around the known Km of 17 µM. A typical final concentration for inhibitor screening is 25 µM.[5]
-
Incubate the reaction at room temperature (or 37°C).
-
Monitor fluorescence at Ex/Em = 340/490 nm.[5]
Visualizations
Experimental Workflow
Caption: General workflow for protease kinetic analysis using FRET substrates.
HIV-1 Polyprotein Processing Pathway
Caption: Simplified pathway of HIV-1 polyprotein processing by HIV-1 protease.
Caspase-3 Signaling Pathway in Apoptosis
Caption: Simplified signaling pathways leading to the activation of Caspase-3 and apoptosis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Processing sites in the human immunodeficiency virus type 1 (HIV-1) Gag-Pro-Pol precursor are cleaved by the viral protease at different rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solved Table 1 Kinetic Parameters of HIV-1 Protease with and | Chegg.com [chegg.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low coupling efficiency of Fmoc-Glu(Edans)-OH in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) involving the fluorescent-labeled amino acid, Fmoc-Glu(Edans)-OH.
Troubleshooting Guide
Issue: Low Coupling Efficiency of this compound
Question: We are observing a significantly lower than expected coupling efficiency when incorporating this compound into our peptide sequence. What are the common causes and how can we resolve this?
Answer:
Low coupling efficiency of this compound is a common issue that can stem from several factors, primarily related to the bulky nature of the Edans moiety, which can cause steric hindrance. Other contributing factors include peptide aggregation and suboptimal reaction conditions. Below is a systematic guide to troubleshooting this problem.
Potential Causes and Solutions:
-
Steric Hindrance: The large, planar structure of the Edans group can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Solution: Employ a coupling reagent known to be effective for sterically hindered amino acids. Based on available data, a phosphonium-based reagent like PyBOP® is recommended.[1] It is advisable to use an extended coupling time to ensure the reaction goes to completion. A double coupling step, where the coupling procedure is repeated with fresh reagents, can also significantly improve the yield.
-
-
Peptide Aggregation: As the peptide chain elongates, it can fold upon itself, leading to aggregation on the solid support. This is particularly prevalent in hydrophobic sequences and can restrict access of reagents to the reactive sites.
-
Solution: To mitigate aggregation, consider the following strategies:
-
Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF and DMSO to improve solvation of the peptide chain.
-
Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 30-40°C) to help break up aggregates.
-
-
-
Suboptimal Activation: The choice of coupling reagent and activation conditions is critical. Overly reactive reagents may lead to side reactions, while insufficiently reactive ones will result in incomplete coupling.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminus will not be available for the incoming this compound.
-
Solution: Ensure complete Fmoc deprotection by extending the piperidine treatment time or performing a second deprotection step. The completion of the deprotection can be monitored using a qualitative method like the Kaiser test.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
A1: Due to the steric bulk of the Edans moiety, phosphonium-based reagents are generally recommended over uronium-based reagents. PyBOP® is a preferred choice.[1] Carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure® or HOBt can also be used, but may require longer reaction times. It is strongly advised to avoid highly reactive reagents like PyBrOP® to prevent side reactions.[1]
| Coupling Reagent Class | Recommended Reagents | Key Considerations |
| Phosphonium Salts | PyBOP® | Recommended for sterically hindered couplings. Use with a base like DIPEA and an extended reaction time.[1] |
| Uronium/Aminium Salts | HATU, HBTU | Generally efficient, but may be less effective than PyBOP for this specific bulky derivative. |
| Carbodiimides | DIC/OxymaPure®, DIC/HOBt | A good option to minimize racemization, but may require longer coupling times. |
Q2: Are there any known side reactions specific to this compound?
A2: Yes. The primary side reaction of concern is the acylation of the naphthylamine nitrogen of the Edans group.[1] This can occur when using overly powerful acylating agents, leading to the formation of an undesired byproduct. To mitigate this, avoid reagents like PyBrOP®. Standard coupling reagents like PyBOP or HBTU are less likely to cause this side reaction under optimized conditions.
Q3: Can I perform a double coupling for this compound?
A3: Yes, a double coupling is a highly recommended strategy to improve the yield. After the initial coupling reaction, drain the vessel and repeat the procedure with a fresh solution of activated this compound.
Q4: Are there alternative fluorescent labels for Glutamic acid with better coupling efficiency?
A4: While this compound is widely used for FRET-based assays, other fluorescent dyes can be conjugated to Glutamic acid. The choice of an alternative often depends on the desired spectroscopic properties and the specific peptide sequence. Some classes of smaller fluorescent dyes may offer improved coupling efficiency due to reduced steric hindrance. However, specific data on the coupling efficiency of alternative Fmoc-Glu(dye)-OH derivatives is often proprietary or sequence-dependent. It is advisable to consult the literature for the specific application or consider custom synthesis of a peptide with the desired label.
Experimental Protocols
Recommended Protocol for Coupling this compound using PyBOP®
This protocol is designed to maximize the coupling efficiency of the sterically hindered this compound.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and PyBOP® (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Briefly vortex the mixture. The solution should change color, indicating activation.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the washed and deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for an extended period of 2 to 4 hours .
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.
-
-
Post-Coupling Analysis (Optional but Recommended):
-
If the Kaiser test is positive (indicating incomplete coupling), perform a second coupling by repeating steps 2-4.
-
If the Kaiser test is negative, proceed to the deprotection of the Fmoc group on the newly added Glu(Edans) residue for the coupling of the next amino acid.
-
Workflow for this compound Coupling:
References
Troubleshooting poor solubility of Edans-labeled peptides
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility of Edans-labeled peptides. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Poor Solubility of Edans-Labeled Peptides
Poor solubility of Edans-labeled peptides is a common issue that can impact experimental outcomes. The conjugation of the Edans dye, a relatively hydrophobic molecule, can significantly decrease the solubility of the peptide sequence itself. This guide provides a systematic approach to troubleshoot and resolve these solubility challenges.
Step 1: Initial Assessment and Basic Dissolution
Before attempting complex solubilization protocols, it is crucial to assess the properties of your Edans-labeled peptide and try simple dissolution methods.
-
Analyze the Peptide Sequence:
-
Hydrophobicity: Determine the percentage of hydrophobic amino acids (e.g., W, L, I, F, M, V, Y, P, A) in your peptide sequence. Peptides with over 50% hydrophobic residues are generally poorly soluble in aqueous solutions.[1]
-
Net Charge: Calculate the theoretical net charge of your peptide at neutral pH (pH 7).
-
Assign a value of +1 to each basic residue (K, R, H) and the N-terminus.
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus.
-
The sum will give you the overall net charge.[1]
-
-
-
Initial Solubility Test:
Step 2: Protocol Selection Based on Peptide Characteristics
The following flowchart outlines a decision-making process for selecting the appropriate solubilization protocol.
Experimental Protocols
Protocol 1: Solubilization of Basic Edans-Labeled Peptides (Net Charge > 0)
-
Attempt to dissolve the peptide in sterile water.[3]
-
If insoluble, add a small amount of 10-30% aqueous acetic acid dropwise until the peptide dissolves.[1][3]
-
For very basic peptides, a minimal amount of trifluoroacetic acid (TFA) (<50 µL) can be used, followed by dilution with water. Note: TFA is not recommended for cell-based assays.[3]
-
Once dissolved, the solution can be diluted with the desired buffer.
Protocol 2: Solubilization of Acidic Edans-Labeled Peptides (Net Charge < 0)
-
Attempt to dissolve the peptide in sterile water or a phosphate-buffered saline (PBS) at pH 7.4.[3]
-
If insoluble, add a small amount of 0.1 M ammonium bicarbonate or a 1-10% aqueous ammonia solution dropwise until the peptide dissolves.
-
Adjust the final pH of the solution to the desired range for your experiment.
-
Caution: Do not use basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[3]
Protocol 3: Solubilization of Neutral or Hydrophobic Edans-Labeled Peptides
-
Dissolve the peptide in a minimal amount of an organic solvent. Dimethyl sulfoxide (DMSO) is often the first choice due to its low toxicity in many biological assays.[1][4] Other options include dimethylformamide (DMF) or acetonitrile (ACN).[1]
-
Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer to the desired final concentration while vortexing.[4]
-
If the peptide begins to precipitate, you have exceeded its solubility limit in that aqueous/organic mixture.
-
Important: For cell-based assays, the final concentration of DMSO should typically not exceed 0.5-1%.[4] Also, avoid using DMSO with peptides containing methionine or cysteine, as it can cause oxidation; use DMF as an alternative.[1][4]
Physical Dissolution Aids
-
Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for short periods (e.g., 3 cycles of 10 seconds, with cooling on ice in between) to break up aggregates.[1]
-
Gentle Warming: The solution can be gently warmed to below 40°C to aid dissolution. However, this should be done with caution to avoid peptide degradation.[5][6]
Quantitative Data Summary
The following table provides a summary of recommended solvent concentrations for dissolving challenging Edans-labeled peptides.
| Peptide Characteristic | Primary Solvent | Secondary Solvent/Diluent | Recommended Concentration | Notes |
| Basic (Net Charge > 0) | Acetic Acid | Sterile Water/Buffer | 10-30% | Use dropwise until dissolved.[1][3] |
| Acidic (Net Charge < 0) | Ammonium Bicarbonate | Sterile Water/Buffer | 0.1 M | Adjust final pH as needed. |
| Ammonium Hydroxide | Sterile Water/Buffer | 1-10% | Avoid with Cysteine-containing peptides.[7] | |
| Neutral/Hydrophobic | DMSO | Aqueous Buffer | Start with 100% DMSO, then dilute | Final DMSO concentration should be <1% for cell assays.[4] |
| DMF/ACN | Aqueous Buffer | Start with 100% solvent, then dilute | Alternatives to DMSO, especially for peptides with Met or Cys. |
Frequently Asked Questions (FAQs)
Q1: Why is my Edans-labeled peptide less soluble than the unlabeled version?
A1: The Edans dye, while possessing a sulfonate group to improve water solubility, is a large aromatic structure that can significantly increase the overall hydrophobicity of the peptide.[8][9] This increased hydrophobicity can lead to aggregation and reduced solubility in aqueous buffers.
Q2: I've tried dissolving my peptide in water, but it remains a suspension. What should I do next?
A2: The next step depends on the net charge of your peptide. Refer to the troubleshooting workflow (Figure 1). If your peptide is basic, try adding a small amount of dilute acetic acid. If it is acidic, try a dilute solution of ammonium bicarbonate. For neutral or hydrophobic peptides, a small amount of an organic solvent like DMSO is recommended.[1][10]
Q3: Can I use sonication to help dissolve my peptide?
A3: Yes, sonication can be a useful tool to break up aggregates and aid dissolution. A recommended protocol is to sonicate in a water bath for three short bursts of about 10 seconds each, cooling the sample on ice between each burst to prevent heating and potential degradation of the peptide.[1]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[4] Some cell lines may tolerate up to 1%, but it is always best to perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[4]
Q5: My peptide contains a cysteine residue. Are there any special precautions I should take?
A5: Yes. Peptides containing cysteine are susceptible to oxidation, which can lead to the formation of disulfide bonds and aggregation. It is recommended to dissolve these peptides in deoxygenated buffers. Avoid using basic solutions (pH > 7) as this can promote oxidation.[11] Also, if using an organic solvent, DMF is a better choice than DMSO, as DMSO can oxidize the cysteine side chain.[1][4]
Q6: The peptide dissolves initially in the organic solvent but precipitates when I add my aqueous buffer. What does this mean?
A6: This indicates that you have exceeded the solubility limit of the peptide in the final aqueous/organic solvent mixture. To resolve this, you can try a few approaches:
-
Increase the proportion of the organic solvent in the final solution, if your experiment allows.
-
Decrease the final concentration of the peptide.
-
If the peptide precipitates, it may need to be lyophilized again before attempting to redissolve it under different conditions.[1]
Q7: I have tried all the recommended protocols, and my Edans-labeled peptide is still insoluble. What are my options?
A7: If extensive troubleshooting fails, it may be necessary to consider redesigning the peptide. This could involve substituting some hydrophobic amino acids with more hydrophilic ones or shortening the peptide sequence.[12] Alternatively, you could consider using a more hydrophilic fluorescent dye for labeling.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. genscript.com [genscript.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Side reactions associated with Fmoc-Glu(Edans)-OH incorporation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-Glu(Edans)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with the incorporation of this compound?
A1: The most significant side reaction is the undesired acylation of the secondary amine on the Edans moiety. This occurs when the activated carboxyl group of the incoming amino acid reacts with the nitrogen atom of the ethylenediamine portion of the Edans group, in addition to the intended reaction with the N-terminal amine of the growing peptide chain. This results in the formation of a branched peptide impurity.
Q2: Which conditions are known to promote this side reaction?
A2: The use of highly reactive coupling reagents, particularly uronium-based reagents like HBTU, HATU, and HCTU, in the presence of an excess of base (e.g., DIPEA), can significantly increase the likelihood of N-acylation of the Edans group. Prolonged coupling times and elevated temperatures can also contribute to the formation of this byproduct.
Q3: Is the Edans group stable during standard Fmoc deprotection and TFA cleavage?
A3: Yes, the Edans group, including its sulfonamide linkage, is generally stable under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) and during final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails. However, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal should be approached with caution as it may lead to the formation of piperidinylsulphonamides with sulfonic acid-containing moieties.
Q4: Can the Edans group be modified during TFA cleavage?
A4: While the Edans group is robust, the use of certain scavengers in the TFA cleavage cocktail could potentially interact with the naphthalene ring system. Standard scavenger cocktails, such as those containing water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), are generally compatible. It is always advisable to perform a small-scale cleavage and analyze the products by mass spectrometry to ensure the integrity of the Edans-labeled peptide.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating side reactions during the incorporation of this compound.
Problem: Identification of an unexpected peptide impurity with a mass increase corresponding to an additional amino acid.
This observation is highly indicative of N-acylation of the Edans moiety.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-acylation of Edans.
Quantitative Data Summary
While specific quantitative data for Edans acylation is not extensively published, the relative reactivity of common coupling reagents can be inferred from general studies on side reactions in SPPS. The following table provides a qualitative comparison to guide reagent selection.
| Coupling Reagent Class | Reagent Examples | Propensity for Side Reactions (including N-acylation) | Recommended Use with this compound |
| Uronium/Aminium | HBTU, HATU, HCTU | High | Use with caution, reduced base, and shorter coupling times. |
| Carbodiimide | DIC, DCC | Moderate | Recommended, especially with additives like OxymaPure or HOBt. |
| Phosphonium | PyBOP, PyAOP | High | Use with caution, similar to uronium reagents. |
| Immonium | COMU | Very High | Generally not recommended due to high reactivity. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize the risk of N-acylation of the Edans moiety.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl cyanohydroxyiminoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2 equivalents relative to resin loading) and OxymaPure (2 equivalents) in a minimal amount of DMF.
-
Coupling: Add DIC (2 equivalents) to the amino acid/OxymaPure solution. Immediately add the activated mixture to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
Protocol 2: Analysis of Edans-Acylated Impurity by HPLC-MS
This protocol outlines a general method for the detection and characterization of potential Edans-acylated byproducts.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS) with electrospray ionization (ESI)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Crude peptide sample cleaved from the resin
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile using UV detection at 220 nm and 336 nm (for the Edans chromophore).
-
-
Mass Spectrometry Analysis:
-
Direct the HPLC eluent to the ESI-MS source.
-
Acquire mass spectra in positive ion mode over a relevant m/z range.
-
Look for a peak with the expected mass of the desired peptide and any additional peaks. An acylated impurity will have a mass corresponding to the desired peptide plus the mass of the acylating amino acid minus the mass of water.
-
Perform MS/MS fragmentation on the parent ion of the suspected impurity to confirm the site of modification on the Edans moiety.
-
Chemical Pathway of Side Reaction:
Caption: N-acylation of Edans as a side reaction.
Technical Support Center: Minimizing Photobleaching of the EDANS Fluorophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of photobleaching when working with the EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your fluorescence experiments involving EDANS.
Issue 1: Rapid and Irreversible Loss of EDANS Fluorescence Signal
Q: My EDANS signal fades very quickly upon excitation. What are the primary causes and how can I fix this?
A: Rapid signal loss is a classic sign of photobleaching, which is the irreversible photochemical destruction of the fluorophore.[1][2][3] The primary driver of this process is high-intensity excitation light, which can lead to the EDANS molecule entering a reactive triplet state.[1] In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[1][4]
Recommended Solutions:
-
Reduce Excitation Light Intensity: This is the most critical factor. Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1] This can be achieved by using neutral density (ND) filters or by lowering the power settings on your laser or lamp.[1]
-
Minimize Exposure Time: Only illuminate the sample when actively acquiring data.[1] Use shutters to block the light path when not imaging and avoid prolonged focusing on a single area.[5]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation for fixed cells.[2][4] For live-cell imaging, use a live-cell compatible antifade reagent.[6][7]
-
Oxygen Scavenging Systems: For in vitro assays, removing dissolved oxygen from your buffer can significantly reduce photobleaching.[5] This can be done by degassing the buffer or using an enzymatic oxygen scavenging system like glucose oxidase/catalase (GOC) or protocatechuate dioxygenase (PCD).[5]
Issue 2: Poor Signal-to-Noise Ratio, Leading to Increased Excitation
Q: I have to increase the excitation intensity to get a decent signal from my EDANS-labeled sample, but this just bleaches it faster. How can I improve my signal-to-noise ratio?
A: A low signal-to-noise ratio is a common problem that tempts users to increase excitation power, thereby accelerating photobleaching.[1] The solution is to enhance the signal detection and reduce background noise.
Recommended Solutions:
-
Optimize Detector Settings: Increase the gain on your detector or use a more sensitive camera (e.g., a cooled CCD camera).[2] Camera binning can also improve the signal at the cost of some spatial resolution.[5]
-
Increase Fluorophore Concentration: If your experimental design allows, increasing the concentration of the EDANS-labeled molecule can boost the signal.[5]
-
Reduce Background and Autofluorescence: Use high-quality, spectrally pure reagents and filters to minimize background noise.[5] For microscopy, ensure thorough washing steps to remove any unbound fluorophore. Autofluorescence, particularly from cells and tissues when using UV excitation, can be a significant issue.[8] Consider using fluorophores with longer wavelength excitation if autofluorescence is high.[2]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1][9] This occurs when the fluorophore is exposed to excitation light.[1] The EDANS molecule absorbs light energy, promoting it to an excited singlet state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability of it transitioning to a highly reactive, long-lived triplet state.[1] In this triplet state, the fluorophore can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically alter the EDANS molecule, rendering it non-fluorescent.[1][4]
Q2: How do antifade reagents work?
A2: The exact mechanism of all antifade reagents is not fully understood, but they are generally believed to work by scavenging for reactive oxygen species (ROS) that are generated during the fluorescence excitation process.[10] By neutralizing these ROS, they protect the fluorophore from chemical damage and thus reduce the rate of photobleaching.[4] Some antifade reagents may also quench the triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.
Q3: Are there different types of antifade reagents?
A3: Yes, antifade reagents can be broadly categorized into those for fixed cells and those for live-cell imaging. Reagents for fixed cells often come as mounting media that may also have a specific refractive index to improve image quality.[11] Live-cell antifade reagents are added to the imaging medium and are formulated to be non-toxic to the cells.[6][7]
Q4: What is an oxygen scavenging system and when is it appropriate to use?
A4: An oxygen scavenging system is an enzymatic method used to remove dissolved oxygen from the imaging buffer.[6] Since molecular oxygen is a key component in the photobleaching process, its removal can significantly enhance fluorophore stability.[5] These systems are most commonly used in in vitro single-molecule experiments.[6] They are generally not suitable for live-cell imaging of aerobic cells as they can induce hypoxia.
Q5: Can the pH of the buffer affect EDANS photostability?
Q6: Are there alternatives to EDANS that are more photostable?
A6: If optimizing imaging conditions and using antifade reagents are insufficient to prevent photobleaching, consider using a more photostable fluorophore. Dyes from the Alexa Fluor or ATTO series are known for their enhanced photostability compared to traditional fluorophores.[5]
Quantitative Data Summary
While specific quantitative data on the photobleaching of EDANS is limited in the literature, the following tables provide essential information on its spectral properties and a qualitative overview of common photobleaching prevention strategies.
Table 1: Spectral Properties of the EDANS Fluorophore
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~336 nm[13][14] |
| Emission Maximum (λem) | ~455 - 490 nm[5][14] |
Table 2: Overview of Common Photobleaching Prevention Strategies
| Strategy | Mechanism of Action | Typical Application | Key Considerations |
| Reduced Illumination | Lowers the rate of excitation cycles and subsequent damaging reactions. | Universal | May reduce signal-to-noise ratio. |
| Antifade Reagents | Scavenge reactive oxygen species (ROS) and/or quench triplet states. | Fixed and Live Cells | Must use live-cell compatible reagents for live imaging. The effectiveness can be dye-specific. |
| Oxygen Scavengers | Enzymatically remove dissolved oxygen from the buffer. | In Vitro Assays | Generally incompatible with live aerobic cells. |
| Triplet State Quenchers | De-excites the fluorophore from the reactive triplet state. | In Vitro & Live Cells | Examples include Trolox and cyclooctatetraene (COT). |
Experimental Protocols
Protocol: Using Antifade Mounting Medium for Fixed Cells
This protocol provides a general workflow for applying a commercial antifade reagent to mount fluorescently labeled fixed cells on a microscope slide.
Materials:
-
Microscope slides with fluorescently labeled and fixed cells
-
Commercial antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®)
-
Coverslips
-
Pipette
-
Lint-free wipes
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation: Complete all staining and washing steps for your cells on the microscope slide. The final wash should be with a buffer compatible with the antifade reagent, typically PBS.[1]
-
Remove Excess Buffer: Carefully aspirate or use the edge of a lint-free wipe to remove as much of the final wash buffer as possible without allowing the sample to dry out.[1]
-
Apply Antifade Reagent: Dispense one drop of the antifade mounting medium directly onto the cell sample. Use enough to cover the area under the coverslip.[1]
-
Mount Coverslip: Hold a clean coverslip at a 45-degree angle to the slide. Touch one edge to the drop of mounting medium and slowly lower the coverslip onto the slide, avoiding the introduction of air bubbles.[1]
-
Curing (if applicable): Some antifade reagents are "hard-setting" and require a curing period. Allow the slide to sit at room temperature, protected from light, for the time recommended by the manufacturer (this can range from a few hours to overnight).[1] This allows the medium to solidify and achieve its optimal refractive index.
-
Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Storage: Store the slides flat and protected from light, typically at 4°C, as recommended by the manufacturer.
Visualizations
Caption: A simplified diagram illustrating the photobleaching process of a fluorophore.
Caption: Experimental workflow for preparing EDANS-labeled fixed cells with an antifade mounting medium.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. benchchem.com [benchchem.com]
- 6. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantum yield - Wikipedia [en.wikipedia.org]
- 10. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrum [EDANS] | AAT Bioquest [aatbio.com]
- 14. IAEDANS - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Edans-Based FRET Assays
Welcome to the technical support center for Edans-based Förster Resonance Energy Transfer (FRET) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments and achieve a high signal-to-noise ratio.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an Edans-Dabcyl FRET assay?
A1: An Edans-Dabcyl FRET assay measures enzymatic activity, such as that of proteases.[1] It uses a synthetic peptide substrate containing Edans (the donor fluorophore) and Dabcyl (the acceptor or quencher).[1] In the intact peptide, Edans and Dabcyl are in close proximity (typically 10-100 Å).[1][2] When Edans is excited with light (~340 nm), it transfers its energy non-radiatively to Dabcyl, which dissipates the energy as heat instead of light.[1] This results in a low fluorescence signal.[1] When a protease cleaves the peptide, Edans and Dabcyl are separated, disrupting FRET.[3] This disruption leads to a significant increase in the fluorescence of Edans (~490 nm), which is directly proportional to the enzymatic activity.[3]
Q2: What are the optimal excitation and emission wavelengths for the Edans-Dabcyl FRET pair?
A2: The optimal excitation wavelength for Edans is approximately 335-341 nm, and its emission maximum is around 471-495 nm.[2][4] Dabcyl, the quencher, has a broad absorption spectrum with a maximum at about 453-472 nm, which significantly overlaps with the Edans emission spectrum, allowing for efficient energy transfer.[2][5]
Q3: How does the distance between Edans and Dabcyl affect the FRET signal?
A3: The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor (Edans) and the acceptor (Dabcyl).[1] This strong distance dependence makes the assay highly sensitive to cleavage of the peptide substrate.[1] The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the Edans-Dabcyl pair is typically around 30 Å (3 nm).[4] To maintain high FRET efficiency in the uncleaved state, the distance between Edans and Dabcyl in the peptide should be kept within this range, ideally between 30-35 Å.[4]
II. Troubleshooting Guide
This guide addresses common issues encountered during Edans-based FRET assays that can lead to a low signal-to-noise ratio.
Issue 1: Low or No Fluorescence Signal
A weak or absent signal is a frequent problem and can originate from several sources related to the enzyme, substrate, assay conditions, or instrumentation.[6]
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | • Verify Enzyme Activity: Ensure the enzyme has been stored correctly (e.g., -80°C) and has not undergone multiple freeze-thaw cycles.[7] • Increase Enzyme Concentration: Perform an enzyme titration to find the optimal concentration that yields a linear reaction rate.[6][7] • Check for Inhibitors: Ensure the assay buffer does not contain any known inhibitors of your enzyme. |
| Degraded FRET Substrate | • Proper Storage: Store the Edans-Dabcyl peptide substrate protected from light at -20°C or -80°C in single-use aliquots to avoid degradation.[3][6] • Fresh Preparation: Prepare the substrate solution fresh for each experiment.[6] |
| Suboptimal Assay Conditions | • Buffer Composition: Verify that the pH, temperature, and ionic strength of the assay buffer are optimal for your specific enzyme's activity.[7] • Incubation Time: Ensure the incubation time is sufficient for the enzyme to process the substrate. |
| Incorrect Instrument Settings | • Wavelengths: Confirm that the excitation and emission wavelengths on the fluorescence plate reader are set correctly for Edans (Ex: ~340 nm, Em: ~490 nm).[3][4] • Gain Settings: Adjust the gain settings on the plate reader to amplify the signal without saturating the detector.[8] |
Issue 2: High Background Fluorescence
High background fluorescence can obscure the true signal from the enzymatic reaction, thereby reducing the assay's sensitivity.[7]
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | • Reagent Purity: Use high-purity reagents and solvents to minimize background fluorescence.[8] Contaminated reagents can be a source of noise.[3] • Sample Autofluorescence: Run controls with your test compounds alone to check for autofluorescence at the assay wavelengths.[7] |
| Plate Type | • Use Black Plates: Employ black-walled, clear-bottom microplates designed for fluorescence assays to reduce stray light and well-to-well crosstalk.[3][8] |
| Substrate Degradation | • Light Protection: Protect the FRET substrate from light at all times, as non-enzymatic degradation can lead to a high background signal.[6] |
| Inner Filter Effect | • Substrate Concentration: At high substrate concentrations, the emitted fluorescence can be reabsorbed by other substrate molecules, leading to a non-linear signal.[7][9] Dilute your samples or use a lower substrate concentration to mitigate this effect.[7] |
Issue 3: Signal Instability and Photobleaching
A decreasing or unstable signal over time can be due to the photobleaching of the Edans fluorophore.
| Potential Cause | Troubleshooting Steps |
| Photobleaching of Edans | • Reduce Light Exposure: Minimize the intensity and duration of the excitation light.[3] If possible, use a plate reader with top-reading capabilities to lessen light exposure.[3] • Anti-Fade Reagents: Consider incorporating an anti-fade reagent if it is compatible with your assay components.[3] |
| Temperature Fluctuations | • Stable Temperature: Ensure the plate reader maintains a stable and optimal temperature for the enzyme throughout the experiment. |
III. Experimental Protocols
Protocol 1: General Protease FRET Assay
This protocol provides a general workflow for measuring protease activity using an Edans-Dabcyl FRET substrate. Optimization of concentrations and incubation times is crucial for specific experimental setups.[3]
Materials:
-
Edans-Dabcyl FRET peptide substrate
-
Protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate salts and detergents)
-
Black, 96-well or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized Edans-Dabcyl peptide in DMSO to a stock concentration of 1-10 mM and store in aliquots at -80°C.[3]
-
Prepare a working solution of the peptide by diluting the stock in Assay Buffer to the desired final concentration (e.g., 1-10 µM).[3]
-
Prepare a stock solution of the protease and a dilution series in Assay Buffer.[3]
-
-
Assay Setup:
-
Add the desired volume of Assay Buffer to each well.
-
Add the peptide working solution to each well.
-
Include Controls:
-
No-Enzyme Control: Wells with substrate and Assay Buffer only to measure background fluorescence.[3]
-
Buffer Control: Wells with Assay Buffer only to measure the background of the buffer and plate.[3]
-
Positive Control (Optional): A known activator of the enzyme.[3]
-
Negative Control (Optional): A known inhibitor of the enzyme.[3]
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted enzyme to the appropriate wells.[3]
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).[3]
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[3]
-
-
Data Analysis:
Protocol 2: Troubleshooting by Acceptor Photobleaching
This method can be used to confirm that a low signal is due to efficient FRET (and not other issues) by intentionally photobleaching the acceptor (Dabcyl) and observing the recovery of the donor (Edans) fluorescence.
Procedure:
-
Prepare Samples: Prepare a dual-labeled FRET sample and a donor-only control sample.
-
Pre-Bleach Measurement:
-
Acceptor Photobleaching:
-
Post-Bleach Measurement:
-
Collect a post-bleach image or reading of the donor fluorescence.
-
-
Analysis:
-
A significant increase in the donor's fluorescence after photobleaching the acceptor confirms that FRET was occurring and quenching the donor signal.[10]
-
IV. Visualizations
Caption: Principle of an Edans-Dabcyl FRET-based protease assay.
Caption: A logical workflow for troubleshooting low signal-to-noise in FRET assays.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
- 10. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
Dealing with incomplete cleavage of Edans-peptides from resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cleavage of Edans-labeled peptides from solid-phase resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete cleavage of Edans-peptides from the resin?
Incomplete cleavage of Edans-peptides from the resin is most commonly due to suboptimal reaction conditions during the acidolytic cleavage step. Key factors include an inappropriate cleavage cocktail composition for the specific peptide sequence, insufficient reaction time, or degradation of the cleavage reagent (e.g., trifluoroacetic acid, TFA).
Q2: Is the Edans moiety stable under standard TFA cleavage conditions?
Yes, the Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) fluorophore is generally stable under standard TFA cleavage conditions (e.g., 95% TFA). However, prolonged exposure or harsh acidic conditions could potentially affect its integrity. It is always recommended to perform a small-scale test cleavage to confirm the stability of the Edans-peptide and optimize the cleavage time.
Q3: Can I use the same cleavage cocktail for all my Edans-peptides?
Not necessarily. The optimal cleavage cocktail depends on the amino acid composition of your peptide. Peptides containing sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), or Arginine (Arg) require specific scavengers in the cleavage cocktail to prevent side reactions. Using a standard cocktail without the appropriate scavengers for these residues can lead to low yield and purity, even if the cleavage from the resin is complete.
Q4: My Edans-peptide has successfully cleaved from the resin, but it won't precipitate in cold ether. What should I do?
This is a common issue, particularly with hydrophobic or short peptides. If your Edans-peptide is soluble in the ether/TFA mixture, you can try concentrating the mixture by gently blowing a stream of nitrogen over it and then attempting precipitation again with a larger volume of cold ether. Alternatively, you can evaporate the ether and TFA completely and redissolve the residue in a suitable solvent for direct HPLC purification.[1][2]
Q5: How can I confirm that the cleavage was successful?
To confirm successful cleavage, you can perform a test cleavage on a small amount of resin.[2] After the cleavage reaction, the resin can be washed, dried, and subjected to a ninhydrin test. A negative ninhydrin test (i.e., the beads remain colorless) indicates that the primary amine of the peptide is no longer attached to the resin, suggesting complete cleavage. Additionally, analyzing a small aliquot of the cleavage supernatant by mass spectrometry will confirm the presence of the desired peptide.
Troubleshooting Guide
Issue 1: Low Yield of Cleaved Edans-Peptide
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incomplete Cleavage | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Perform a second cleavage on the same resin with a fresh cocktail.- Ensure the resin is well-swollen in the cleavage cocktail for optimal reagent access. |
| Inappropriate Cleavage Cocktail | - For peptides with sensitive residues (Cys, Met, Trp, Arg), use a cleavage cocktail containing appropriate scavengers. Refer to Table 1 for recommended cocktails. |
| Degraded TFA | - Use fresh, high-purity TFA for preparing the cleavage cocktail. Old or discolored TFA can be less effective. |
| Peptide Precipitation Issues | - If the peptide is not precipitating in ether, try concentrating the TFA solution or using a larger volume of cold ether.[1][2] Alternatively, directly purify the peptide from the evaporated cleavage solution. |
| Adsorption to Resin | - Highly hydrophobic peptides may adsorb to the polystyrene resin. Wash the resin with a small amount of a different solvent (e.g., acetonitrile) after the initial TFA cleavage to recover any adsorbed peptide. |
Issue 2: Presence of Impurities in the Cleaved Edans-Peptide
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side-Chain Protecting Groups Not Fully Removed | - Increase the cleavage time or use a stronger scavenger cocktail.- For Arg(Pbf), a longer cleavage time (e.g., 4-6 hours) may be necessary. |
| Oxidation of Sensitive Residues (e.g., Met, Trp) | - Add scavengers like 1,2-ethanedithiol (EDT) or use "Reagent K" to your cleavage cocktail (see Table 1).- Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
| Alkylation of Trp Residues | - Use triisopropylsilane (TIPS) as a scavenger to protect the indole side chain of Tryptophan. |
| Re-attachment of Peptide to Resin | - This can occur with C-terminal Trp or Met residues.[3] Using a cleavage cocktail with EDT can help minimize this.[3] |
| Modification of the Edans Moiety | - While generally stable, if you suspect modification, analyze the product by mass spectrometry to check for unexpected masses. Optimize cleavage time to be as short as effectively possible. |
Experimental Protocols
Protocol 1: Standard Test Cleavage of Edans-Peptide
-
Resin Preparation: Take approximately 10-20 mg of the dry Edans-peptide-resin in a small reaction vessel.
-
Cleavage Cocktail Preparation: Prepare 1 mL of the desired cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2 hours with occasional swirling.
-
Peptide Isolation: Filter the cleavage mixture to separate the resin.
-
Analysis: Analyze a small aliquot of the filtrate by LC-MS to confirm the presence and purity of the cleaved Edans-peptide.
Protocol 2: Standard Cleavage and Precipitation
-
Resin Preparation: Place the dry Edans-peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a sufficient volume of the appropriate cleavage cocktail (e.g., 5 mL for 100 mg of resin). Refer to Table 1 for cocktail selection.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.
-
Filtration: Filter the resin and wash it with a small volume of fresh TFA.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
Data Presentation
Table 1: Recommended Cleavage Cocktails for Edans-Peptides Containing Sensitive Residues
| Reagent Name | Composition (v/v) | Target Residues & Remarks |
| Standard Cocktail | TFA / H₂O / TIPS (95:2.5:2.5) | Suitable for most peptides without sensitive residues. TIPS protects Trp from modification. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent B | TFA / Phenol / H₂O / TIPS (88:5:5:2) | An "odorless" alternative to Reagent K, effective for peptides with Trt-protected residues. May not prevent Met oxidation.[4] |
| TFA/EDT/TIS/H₂O | TFA / EDT / TIPS / H₂O (94:2.5:1:2.5) | Recommended for peptides containing Cys or Met to minimize side reactions. |
Disclaimer: The optimal cleavage cocktail and reaction time may vary depending on the specific peptide sequence and the nature of the solid support.
Visualizations
Caption: Troubleshooting workflow for incomplete Edans-peptide cleavage.
Caption: Standard experimental workflow for Edans-peptide cleavage.
References
Technical Support Center: Purification of Edans-Labeled Peptides
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the purity of their crude Edans-labeled peptides.
Troubleshooting Guide
Problem 1: Low Purity of Edans-Labeled Peptide After Initial Purification
| Possible Cause | Recommended Solution |
| Incomplete removal of unlabeled peptide. | Optimize the HPLC gradient to better resolve the labeled and unlabeled species. A shallower gradient can improve separation.[1][2][3] Consider a secondary purification step using a different chromatographic method, such as size-exclusion or ion-exchange chromatography.[4][5][6] |
| Presence of free Edans dye. | Perform a desalting or size-exclusion chromatography step prior to HPLC to remove the bulk of the unreacted dye.[4] Liquid-liquid extraction can also be effective for removing free dye.[4] |
| Co-elution of synthesis-related impurities. | Common impurities include deletion sequences, truncated sequences, and peptides with incompletely removed protecting groups.[7][8][9][10] Optimize the HPLC conditions (e.g., gradient, solvent system) to improve resolution.[3] Mass spectrometry can help identify the nature of these impurities, guiding purification strategy.[7] |
| Peptide aggregation. | Aggregation can lead to broad peaks and poor separation.[11] Dissolve the crude peptide in a stronger solvent like 6M guanidine hydrochloride before injection.[12] Modifying the mobile phase pH or using organic modifiers can sometimes disrupt aggregates. |
Problem 2: Broad or Tailing Peaks During HPLC Purification
| Possible Cause | Recommended Solution |
| Peptide aggregation. | As mentioned above, using chaotropic agents like guanidine hydrochloride in the sample solvent can be effective.[12] Consider optimizing the temperature of the column during separation. |
| Secondary interactions with the stationary phase. | Ensure the mobile phase contains an appropriate ion-pairing agent, such as 0.1% TFA.[3][12] |
| Column overloading. | Reduce the amount of crude peptide injected onto the column. It may be necessary to perform multiple smaller injections. |
Problem 3: Presence of Trifluoroacetic Acid (TFA) in the Final Product
| Possible Cause | Recommended Solution |
| Residual TFA from HPLC purification. | TFA is a strong acid that can be toxic to cells and interfere with biological assays.[13][14] Perform a salt exchange procedure to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[12][13][15] This can be achieved through ion-exchange chromatography or repeated lyophilization from an HCl solution.[14][15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Edans-labeled peptides?
A1: Common impurities include:
-
Unlabeled peptide: Peptide that did not react with the Edans dye.
-
Excess Edans dye: Unreacted fluorescent label.
-
Synthesis-related impurities: These can be deletion sequences (missing an amino acid), truncated sequences (incomplete peptide chain), or peptides with protecting groups that were not fully removed during synthesis.[7][8][9][10]
-
Oxidized or reduced peptides: Certain amino acid residues are susceptible to oxidation or reduction during synthesis and purification.[8]
-
Diastereomers: Racemization of amino acids can occur during synthesis.[8]
Q2: What is the recommended first step for purifying a crude Edans-labeled peptide?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective initial purification method.[1][2][3][16] It separates peptides based on their hydrophobicity, and the addition of the Edans label often makes the labeled peptide significantly more hydrophobic than the unlabeled precursor, facilitating separation.[17]
Q3: How can I remove residual TFA from my purified peptide?
A3: TFA can be removed by performing a counter-ion exchange.[13][18] The two most common methods are:
-
TFA/HCl Exchange: Dissolve the peptide in 100 mM HCl, freeze the solution, and then lyophilize it. This process may need to be repeated to achieve sufficient TFA removal.[14][15]
-
TFA/Acetate Exchange: This involves using a strong anion exchange resin. The peptide is dissolved in water and passed through the column, which has been pre-equilibrated with sodium acetate. The fractions containing the peptide are then collected and lyophilized.[12][15]
Q4: My Edans-labeled peptide is aggregating. What can I do?
A4: Peptide aggregation is a common issue that can hinder purification and affect biological activity.[11] To mitigate aggregation:
-
Dissolve in appropriate solvents: For purification, dissolving the peptide in a small amount of a strong solvent like 6M guanidine hydrochloride before diluting and injecting can help.[12]
-
Optimize pH and ionic strength: The solubility of peptides is often pH-dependent. Experiment with different buffer conditions.
-
Incorporate structure-breaking amino acids: During peptide synthesis, the inclusion of pseudoproline dipeptides can disrupt secondary structures that lead to aggregation.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
-
Sample Preparation: Dissolve the crude Edans-labeled peptide in a minimal volume of the initial HPLC mobile phase (e.g., 0.1% TFA in water). If solubility is an issue, a small amount of organic solvent (like acetonitrile) or a chaotropic agent (like 6M guanidine hydrochloride) can be added.[12] Centrifuge the sample to pellet any insoluble material.
-
Column and Solvents:
-
Gradient Elution:
-
Fraction Collection: Monitor the elution profile at two wavelengths: one for the peptide backbone (typically 220 nm) and one for the Edans dye (around 336 nm). Collect fractions corresponding to the major, well-resolved peak that absorbs at both wavelengths.[1]
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm purity and identity. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.[3]
Protocol 2: TFA Removal via HCl Exchange
-
Dissolution: Dissolve the TFA salt of the peptide in 100 mM HCl.[15]
-
Incubation: Let the solution stand at room temperature for 1 minute.[15]
-
Freezing: Flash-freeze the solution in liquid nitrogen.[14][15]
-
Lyophilization: Lyophilize the frozen solution until all the solvent has been removed to obtain the peptide hydrochloride salt.[14][15]
-
Repeat (Optional): For peptides that bind TFA strongly, this process may need to be repeated several times to reduce the TFA content to an acceptable level.[15]
Quantitative Data Summary
The following table summarizes typical outcomes for different purification strategies. Actual results will vary depending on the peptide sequence, length, and the efficiency of the synthesis and labeling reactions.
| Purification Strategy | Typical Purity Achieved | Expected Recovery | Key Impurities Removed | Notes |
| Single-Pass RP-HPLC | 85-95% | Moderate to High | Unlabeled peptide, excess dye, some synthesis-related impurities. | The most common starting point for purification.[1][3] |
| Two-Step Orthogonal HPLC (e.g., RP-HPLC followed by Ion-Exchange) | >98% | Moderate | Co-eluting impurities from the first step, diastereomers. | Provides higher purity for demanding applications. |
| Size-Exclusion Chromatography (SEC) | Variable (often used for desalting/dye removal) | High | Excess dye, salts. | Effective for removing small molecules from the peptide.[4] |
| Flash Chromatography followed by RP-HPLC | >95% | High | Bulk impurities prior to a final polishing step. | Can reduce the number of HPLC runs needed for large quantities.[19] |
Visualizations
Caption: General workflow for the purification of Edans-labeled peptides.
Caption: Logical flow for troubleshooting common purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. lifetein.com [lifetein.com]
- 19. biotage.com [biotage.com]
Validation & Comparative
A Researcher's Guide to the Validation of a Novel FRET Protease Assay Using Edans
For researchers and professionals in drug development, the accurate measurement of protease activity is critical. Förster Resonance Energy Transfer (FRET) assays offer a sensitive and continuous method for this purpose. This guide provides a comprehensive comparison of a newly validated FRET protease assay utilizing the Edans/Dabcyl fluorophore/quencher pair against other common protease assays. Detailed experimental protocols and supporting data are presented to aid in the adoption and validation of this powerful technique.
Principle of the Edans/Dabcyl FRET Protease Assay
The assay is built on the principle of FRET, a non-radiative energy transfer between two molecules, a donor fluorophore (Edans) and an acceptor quencher (Dabcyl).[1] A peptide substrate is synthesized to contain a specific cleavage sequence for the protease of interest, flanked by Edans and Dabcyl. In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans's fluorescence.[2] Upon cleavage of the peptide by the target protease, Edans and Dabcyl are separated, disrupting FRET and leading to a measurable increase in the fluorescence of Edans.[3] This increase in fluorescence is directly proportional to the protease activity.[3]
Performance Comparison of Protease Assays
The Edans/Dabcyl FRET assay demonstrates robust performance, particularly in terms of sensitivity and signal enhancement. However, alternative FRET pairs and other assay methodologies offer distinct advantages that may be suitable for specific applications.
Table 1: Comparison of FRET-Based Protease Assays
| Assay Type | FRET Pair | Target Protease | Key Performance Metric | Reference |
| Edans/Dabcyl FRET | Edans/Dabcyl | HIV-1 Protease | 40-fold fluorescence enhancement | [2] |
| Edans/Dabcyl FRET | SARS-CoV-1/2 3CL Protease | Kcat = 1.9 s⁻¹, Km = 17 µM | [4] | |
| Alternative FRET | Mca/Dnp | Generic | 25-fold fluorescence enhancement | [2] |
| Alternative FRET | FITC/TAMRA | Generic | 30-fold fluorescence enhancement | [2] |
| Alternative FRET | FAM/QXL™520 | HCV NS3/4A Protease | 8 times more sensitive than Edans/Dabcyl | [5] |
| Alternative FRET | HiLyte Fluor™488/QXL™520 | HIV-1 Protease | 32-fold higher Kcat/Km than Edans/Dabcyl | [6] |
| Quantum Dot FRET | QD/Dye | Various | High photostability, multiplexing potential | [7] |
Table 2: Comparison of FRET and Non-FRET Protease Assays
| Assay Method | Principle | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Edans/Dabcyl FRET | Fluorescence Resonance Energy Transfer | Nanomolar to Picomolar range[2][8] | High sensitivity, continuous monitoring, high-throughput adaptable | Potential for inner filter effect, interference from fluorescent compounds[9][10] |
| Bioluminescence Resonance Energy Transfer (BRET) | Bioluminescent energy transfer | 27 pM (Thrombin) | No external light source needed, reduced autofluorescence | Lower signal intensity compared to FRET |
| Colorimetric (Azocasein Assay) | Change in absorbance of a dye-labeled substrate | 16.4 µg/mL (Bromelain) | Simple, inexpensive equipment | Lower sensitivity, endpoint assay |
| Casein Plate Assay | Hydrolysis of casein in an agar plate | 3.989 U/mL | Simple, suitable for colored samples | Semi-quantitative, long incubation times |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of cleaved products | Dependent on detector sensitivity | High accuracy and specificity | Labor-intensive, not suitable for high-throughput screening |
Experimental Protocols
I. Synthesis of Edans/Dabcyl FRET Peptide Substrate
A detailed protocol for the synthesis of a FRET reporter peptide for the 20S catalytic particle (CP) of the proteasome is provided as an example.[10]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)
-
Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell Rink Amide MBHA resin in DMF.
-
Perform solid-phase peptide synthesis using a standard Fmoc/tBu strategy. The example peptide sequence is NH2-Lys(Dabcyl)-Met-Ser-Gly-Phe-Ala-Ala-Thr-Ala-Glu(EDANS)-Gly-OH.[11]
-
Couple Fmoc-Glu(EDANS)-OH and Fmoc-Lys(Dabcyl)-OH to the peptide backbone at the desired positions.
-
Cleave the peptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
II. Validation of the New FRET Protease Assay
The following steps outline the validation process for a newly developed Edans-based FRET protease assay.
1. Determination of Optimal Excitation and Emission Wavelengths:
-
Excite the Edans-labeled peptide substrate at its known excitation maximum (~335-340 nm).[2][10]
-
Scan the emission spectrum to determine the peak emission wavelength (~490-495 nm).[10]
2. Enzyme Kinetics and Michaelis-Menten Analysis:
-
Prepare a series of substrate concentrations in the assay buffer.
-
Initiate the reaction by adding a fixed concentration of the protease.
-
Monitor the increase in fluorescence over time in a kinetic plate reader.[10]
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).
-
Calculate the catalytic rate constant (kcat) by dividing Vmax by the enzyme concentration.
3. Determination of the Limit of Detection (LOD):
-
Prepare a series of dilutions of the protease.
-
Incubate each dilution with a fixed, saturating concentration of the FRET substrate.
-
Measure the fluorescence signal after a defined incubation period.
-
The LOD is typically defined as the enzyme concentration that produces a signal three times the standard deviation of the background (no enzyme control).
4. Specificity Assay:
-
Test the cleavage of the substrate by a panel of non-target proteases.
-
A specific assay will show a significant increase in fluorescence only in the presence of the target protease.[12]
5. Z'-Factor Determination for High-Throughput Screening (HTS) Suitability:
-
Prepare positive control wells (substrate + target protease) and negative control wells (substrate only).
-
Measure the fluorescence in a multi-well plate format.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σp + σn)) / |μp - μn|, where μ and σ are the mean and standard deviation of the positive (p) and negative (n) controls.
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. eurogentec.com [eurogentec.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. A novel protease activity assay method based on an engineered autoinhibited protein using an enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Glu(Edans)-OH and Alternative Fluorescent Amino Acids for Researchers
For researchers, scientists, and drug development professionals engaged in the study of biomolecular interactions, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Fmoc-Glu(Edans)-OH with other commonly used fluorescent amino acids, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Fluorescent Amino Acids
The choice of a fluorescent amino acid is often dictated by its photophysical properties. The following table summarizes key quantitative data for this compound and several alternatives, facilitating an informed selection based on experimental requirements.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Applications & Remarks |
| This compound | 336 - 341[1][2] | 455 - 494[1][3] | 5,900[2] | - | Commonly used as a FRET donor, often paired with Dabcyl as a quencher.[4][5] Its fluorescence is quenched efficiently by Dabcyl, making it ideal for protease activity assays.[5] |
| Dansyl Derivatives | ~324 - 346[6] | ~500 - 559[7][8] | - | Environment-sensitive | Dansyl amides exhibit environmentally sensitive fluorescence, with quantum yields and emission maxima varying with the polarity of the environment.[9] This property is useful for studying protein folding and conformational changes.[9][10] |
| Tryptophan | ~280[11] | ~350 (in water)[11] | 5,600 | 0.13 (in water) | Intrinsic protein fluorescence is often dominated by tryptophan.[11] Its fluorescence is sensitive to the local environment, making it a natural probe for protein conformation and ligand binding.[11] |
| 4-Cyanotryptophan (4CN-Trp) | ~270 / ~330 | ~410 | - | - | Can act as a FRET acceptor for Tryptophan. The Trp/4CN-Trp pair can be used to study peptide end-to-end collision rates and protease activity.[12][13] |
| 4-(N,N-dimethylamino)phthalimide (4-DMAP) Amino Acid | - | 415 (in dioxane) - 515 (in water) | - | 0.61 (in dioxane) - 0.008 (in water) | An environment-sensitive fluorophore with a large Stokes shift and significant changes in quantum yield in response to solvent polarity.[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are protocols for the incorporation of Fmoc-protected fluorescent amino acids into peptides and a general procedure for a FRET-based protease assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide
This protocol outlines the manual synthesis of a peptide incorporating a fluorescent amino acid using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound or other fluorescent amino acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times). Confirm complete coupling using a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the fluorescent amino acid.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a general method for monitoring protease activity using a FRET-labeled peptide substrate.
Materials:
-
FRET peptide substrate (e.g., containing an Edans/Dabcyl pair)
-
Protease of interest
-
Assay buffer (specific to the protease)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dissolve the FRET peptide substrate in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the protease to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration typically in the low micromolar range.
-
Include control wells:
-
Substrate only (no enzyme) for background fluorescence.
-
Enzyme only (no substrate) to check for intrinsic fluorescence.
-
Substrate with a known inhibitor of the protease.
-
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the protease solution to the wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor fluorophore (e.g., ~340 nm excitation and ~490 nm emission for Edans).
-
Monitor the increase in fluorescence intensity over time at a constant temperature. The cleavage of the peptide by the protease separates the donor and quencher, leading to an increase in the donor's fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction is determined from the linear portion of the curve.
-
Compare the rates of reaction in the presence and absence of inhibitors to determine enzyme inhibition.
-
Visualizations
Diagrams are provided to illustrate key concepts and workflows.
References
- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing Dynamic Activities of Signaling Enzymes Using Genetically Encodable FRET-Based Biosensors: From Designs to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis and Application of Small and Environmentally Sensitive Fluorescent Amino Acids for Probing Biological Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 10. bakerlab.org [bakerlab.org]
- 11. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]
- 12. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET and FRET utility of an amino acid pair: tryptophan and 4-cyanotryptophan - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A new environment-sensitive fluorescent amino acid for Fmoc-based solid phase peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B408001G [pubs.rsc.org]
Edans-Dabcyl vs. Alternative FRET Pairs for Protease Activity Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate Förster Resonance Energy Transfer (FRET) pair is critical for the development of sensitive and reliable protease activity assays. This guide provides an objective comparison of the classic Edans-Dabcyl FRET pair with other common alternatives, supported by experimental data and detailed protocols.
The Edans-Dabcyl pair has long been a workhorse in FRET-based protease assays due to its effective quenching and well-understood properties.[1][2] However, a variety of other FRET pairs have emerged, each with distinct characteristics that may offer advantages for specific applications. This guide will delve into a comparison of Edans-Dabcyl with other notable FRET pairs, including Mca/Dnp, Cy3/Cy5, FITC/TAMRA, and the more recent HiLyte Fluor™488/QXL™520, to aid researchers in making an informed decision for their experimental needs.
Principle of FRET-Based Protease Assays
FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å).[1][3][4] In a protease assay, a peptide substrate is synthesized with a FRET donor and acceptor pair flanking the protease cleavage site. When the substrate is intact, the donor's fluorescence is quenched by the acceptor. Upon cleavage by a protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission, which can be measured to determine protease activity.[3][5][6]
Comparison of FRET Pairs
The choice of a FRET pair significantly impacts assay performance. Key parameters to consider include the Förster distance (R₀), the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the extinction coefficient of the acceptor.
| FRET Pair | Donor (Ex/Em, nm) | Acceptor (Abs, nm) | Förster Distance (R₀, Å) | Fluorescence Enhancement | Key Advantages | Key Disadvantages | Primary Applications |
| Edans/Dabcyl | 341 / 471[1] | 453[1] | 33 - 41[1] | ~40-fold[1] | Good quenching efficiency (>95%)[1], well-established. | UV excitation can cause phototoxicity in live cells[1], lower signal than newer dyes. | Protease specificity studies, inhibitor screening (e.g., HIV-1 protease)[1]. |
| Mca/Dnp | ~325 / ~393 | ~365 | 28 - 32[1] | ~25-fold[1] | Higher temporal resolution for some metalloproteases.[1] | Lower photostability[1], UV excitation. | Metalloprotease assays.[1] |
| FITC/TAMRA | ~494 / ~520 | ~547 | 49 - 55[1] | ~30-fold[1] | Visible light excitation, suitable for cell imaging. | Acceptor is fluorescent, leading to potential background. | Cell imaging.[1] |
| Cy3/Cy5 | ~550 / ~570 | ~649 | >50[1] | ~15-fold[1] | Superior Förster distance[1], good photostability. | Lower fluorescence enhancement due to acceptor emission.[1] | Protein interaction studies, live-cell imaging.[1] |
| HiLyte™ 488/QXL™ 520 | 490 / 520[7] | ~520 | Not widely reported | 32-fold higher Kcat/Km than Edans/Dabcyl equivalent[7] | High sensitivity, longer wavelength minimizes autofluorescence interference.[7] | Proprietary nature may increase cost. | High-throughput screening of protease inhibitors.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for performing a protease activity assay using a FRET-labeled peptide substrate.
General Workflow for a FRET-Based Protease Assay
Edans-Dabcyl Protease Assay Protocol
This protocol is adapted for a generic protease using an Edans-Dabcyl labeled peptide.
Materials:
-
Edans-Dabcyl labeled peptide substrate
-
Protease of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the Edans-Dabcyl peptide substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Dilute the protease in cold assay buffer to the desired concentration.
-
-
Assay Setup:
-
Add 50 µL of the substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted protease solution to each well.
-
For a negative control, add 50 µL of assay buffer without the protease.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with excitation at ~340 nm and emission at ~490 nm.[8]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Protease activity is proportional to the V₀.
-
HiLyte Fluor™ 488/QXL™ 520 Protease Assay Protocol
This protocol highlights the use of a longer wavelength FRET pair, which is beneficial for reducing background fluorescence from compounds in inhibitor screening.[7]
Materials:
-
HiLyte Fluor™ 488/QXL™ 520 labeled peptide substrate
-
Protease of interest
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock and working solutions of the substrate and enzyme as described for the Edans-Dabcyl assay.
-
-
Assay Setup:
-
The setup is similar to the Edans-Dabcyl assay, with 50 µL of substrate solution and 50 µL of enzyme solution per well.
-
-
Measurement:
-
Measure fluorescence kinetically with excitation at ~490 nm and emission at ~520 nm.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity as described previously. The higher signal-to-background ratio of this FRET pair may allow for the detection of lower enzyme concentrations.
-
Concluding Remarks
The Edans-Dabcyl FRET pair remains a reliable and cost-effective choice for many standard protease assays.[1] Its extensive characterization provides a solid foundation for developing new assays. However, for applications requiring higher sensitivity, reduced phototoxicity in live-cell imaging, or minimization of compound autofluorescence in high-throughput screening, alternative FRET pairs such as Cy3/Cy5 or HiLyte Fluor™ 488/QXL™ 520 may offer significant advantages.[1][7] The selection of the optimal FRET pair should be guided by the specific requirements of the assay, including the properties of the protease, the experimental conditions, and the detection instrumentation available.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. bachem.com [bachem.com]
Dabcyl's Quenching Efficiency on Edans Fluorescence: A Comparative Guide
In the realm of fluorescence resonance energy transfer (FRET), the selection of an appropriate donor-quencher pair is paramount for the development of sensitive and reliable biochemical assays. The Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) pair has long been a popular choice for researchers. This guide provides a comprehensive comparison of the quenching efficiency of Dabcyl on Edans fluorescence against other common quenchers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Spectral Properties and Quenching Mechanism
The efficiency of FRET-based quenching is fundamentally dependent on the spectral overlap between the emission spectrum of the fluorophore (donor) and the absorption spectrum of the quencher (acceptor). Edans, a blue-light emitting fluorophore, and Dabcyl, a non-fluorescent "dark" quencher, exhibit a significant spectral overlap, making them an effective FRET pair.
Key Spectral Characteristics:
| Fluorophore/Quencher | Excitation Max (λex) | Emission Max (λem) | Absorption Max (λabs) | Molar Extinction Coefficient (ε) at λmax |
| Edans | ~336-341 nm[1][2] | ~471-490 nm[1][2] | - | Not typically specified for donors |
| Dabcyl | - | - | ~453-478 nm[3][4] | ~32,000 M⁻¹cm⁻¹[3][5] |
Note: The exact spectral maxima can vary slightly depending on the solvent and conjugation state.
The quenching of Edans fluorescence by Dabcyl occurs through a non-radiative energy transfer process. When the two molecules are in close proximity (typically 10-100 Å), the energy from the excited Edans molecule is transferred to the Dabcyl molecule, which then dissipates this energy as heat rather than emitting light. This process is highly dependent on the distance between the donor and acceptor, following a 1/r⁶ relationship, where 'r' is the distance. The Förster radius (R₀), the distance at which FRET efficiency is 50%, for the Edans-Dabcyl pair is approximately 3.3 nm.
Caption: FRET-based quenching mechanism of Edans by Dabcyl.
Quenching Efficiency Comparison
The quenching efficiency of Dabcyl on Edans is widely reported to be very high, often exceeding 95% in optimized constructs.[2] This high efficiency is a direct result of the excellent spectral overlap between Edans's emission and Dabcyl's absorption.
Several alternative "dark" quenchers are available, each with distinct spectral properties. The choice of an alternative quencher depends on the specific fluorophore being used. For Edans, with its emission maximum around 490 nm, suitable alternatives should have strong absorption in this region.
Comparison of Potential Quenchers for Edans:
| Quencher | Absorption Max (λabs) | Quenching Range | Comments |
| Dabcyl | ~453-478 nm [3][4] | ~380-530 nm | Excellent spectral overlap with Edans emission, proven high efficiency (>95%). [2] |
| BHQ-1 | ~534 nm | ~480-580 nm | Good spectral overlap with the red-shifted portion of Edans's emission. May be a suitable alternative. |
| BHQ-2 | ~579 nm | ~550-650 nm | Poor spectral overlap with Edans emission; not an ideal choice. |
| QSY-7 / QSY-9 | ~560 nm / ~562 nm | ~500-600 nm | Limited spectral overlap with the main emission peak of Edans. |
| QSY-21 | ~661 nm | ~590-720 nm | No significant spectral overlap with Edans emission; not a suitable quencher. |
Based on spectral overlap, Dabcyl remains the most suitable and widely validated quencher for Edans . While BHQ-1 shows some promise due to its quenching range, Dabcyl's absorption maximum is more closely aligned with Edans's emission peak, leading to more efficient energy transfer.
Experimental Protocol: Measuring Quenching Efficiency
The following is a general protocol for determining the quenching efficiency of Dabcyl on Edans fluorescence in a peptide-based FRET assay.
I. Materials and Reagents:
-
Edans-labeled peptide substrate (with and without Dabcyl conjugation)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorescence microplate reader with excitation and emission filters for Edans (e.g., Ex: 340 nm, Em: 490 nm)
-
Black, opaque 96-well or 384-well microplates
-
High-purity DMSO for peptide reconstitution
II. Experimental Workflow:
Caption: Workflow for determining quenching efficiency.
III. Step-by-Step Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized Edans-only peptide (control) and the Edans-Dabcyl peptide to a stock concentration of 1 mM in DMSO.
-
Prepare a series of dilutions of both peptides in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).
-
-
Plate Setup:
-
Pipette a fixed volume (e.g., 100 µL) of each dilution of the Edans-only and Edans-Dabcyl peptides into separate wells of the black microplate.
-
Include several wells with only the assay buffer to serve as a background control.
-
-
Fluorescence Measurement:
-
Place the microplate in the fluorescence reader.
-
Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.
-
Record the fluorescence intensity for all wells.
-
-
Data Analysis and Calculation of Quenching Efficiency:
-
Calculate the average fluorescence intensity of the buffer blank wells.
-
Subtract the average background fluorescence from the fluorescence readings of all peptide-containing wells.
-
The quenching efficiency (QE) at each concentration can be calculated using the following formula:
QE (%) = (1 - (F_quenched / F_unquenched)) * 100
Where:
-
F_quenched is the background-corrected fluorescence intensity of the Edans-Dabcyl peptide.
-
F_unquenched is the background-corrected fluorescence intensity of the Edans-only peptide at the same concentration.
-
-
IV. Considerations and Troubleshooting:
-
Inner Filter Effect: At high concentrations, the quencher can absorb the excitation or emission light, leading to an apparent quenching that is not due to FRET. It is important to work within a concentration range where this effect is minimal. This can be checked by measuring the absorbance of the Dabcyl-labeled peptide at the excitation and emission wavelengths of Edans.
-
Photobleaching: Minimize the exposure of the samples to the excitation light to prevent photobleaching of the Edans fluorophore.
-
Buffer Compatibility: Ensure that the components of the assay buffer do not interfere with the fluorescence of Edans or the quenching by Dabcyl.
Conclusion
The Edans-Dabcyl FRET pair remains a robust and highly efficient system for the development of fluorescent assays. The excellent spectral overlap between Edans's emission and Dabcyl's absorption leads to quenching efficiencies often exceeding 95%. While alternative quenchers exist, for Edans, Dabcyl provides one of the best-matched absorption profiles, ensuring optimal performance. For researchers designing FRET-based probes with Edans, Dabcyl is a scientifically sound and well-documented choice. The provided experimental protocol offers a straightforward method for quantifying the quenching efficiency in specific applications.
References
- 1. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]
- 2. lifetein.com [lifetein.com]
- 3. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. idtdna.com [idtdna.com]
- 5. glenresearch.com [glenresearch.com]
Cross-Validation of EDANS-based FRET Results with Mass Spectrometry: A Comparative Guide
In the realm of drug discovery and biochemical research, the accurate quantification of enzyme activity and molecular interactions is paramount. Förster Resonance Energy Transfer (FRET) assays, particularly those utilizing the 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) fluorophore, have become a staple for high-throughput screening and kinetic analysis due to their sensitivity and real-time capabilities. However, the inherent nature of fluorescence-based assays can be susceptible to interference from colored compounds or light scattering, necessitating orthogonal validation. Mass spectrometry (MS) has emerged as a powerful, label-free alternative that provides high specificity and detailed molecular information, making it an ideal method for cross-validating FRET-based findings.
This guide provides an objective comparison of EDANS-based FRET assays and mass spectrometry for the analysis of enzyme activity, supported by representative experimental data and detailed protocols.
Principle of EDANS-based FRET Assays for Protease Activity
EDANS is a fluorescent donor commonly paired with a quencher molecule, such as 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL). In a typical protease assay, a peptide substrate is synthesized with EDANS and DABCYL at its termini. In the intact peptide, the close proximity of DABCYL to EDANS results in the quenching of EDANS's fluorescence. Upon enzymatic cleavage of the peptide by a protease, EDANS and DABCYL are separated, leading to an increase in fluorescence intensity that is directly proportional to the rate of the enzymatic reaction.[1][2][3]
Mass Spectrometry for Validation and Quantitative Analysis
Mass spectrometry offers a direct and label-free method to monitor enzymatic reactions. By tracking the decrease in the mass signal of the substrate and the corresponding increase in the mass signals of the cleavage products over time, precise kinetic data can be obtained. This technique is not susceptible to fluorescence interference and provides unambiguous identification of the substrate and its cleavage products based on their mass-to-charge ratio (m/z). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing complex mixtures.
Comparative Analysis: EDANS-FRET vs. Mass Spectrometry
| Feature | EDANS-based FRET Assay | Mass Spectrometry (LC-MS/MS) |
| Principle | Indirect measurement of activity via fluorescence dequenching. | Direct measurement of substrate and product mass. |
| Labeling | Requires fluorescent labeling of the substrate. | Label-free. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Lower throughput, more suitable for validation and detailed kinetic studies. |
| Sensitivity | High sensitivity, often in the nanomolar range. | High sensitivity, can detect femtomole to picomole levels of substrate and product. |
| Specificity | Can be prone to false positives/negatives due to fluorescent interference. | Highly specific, based on the unique mass of the substrate and products. |
| Information | Provides real-time kinetic data. | Provides kinetic data and structural confirmation of cleavage products. |
| Cost | Generally lower cost per sample for high-throughput screening. | Higher instrument and operational costs. |
Quantitative Data Comparison: A Representative Case Study
To illustrate the cross-validation process, consider a hypothetical study on a novel protease inhibitor. The inhibitory activity is first assessed using an EDANS-based FRET assay, and the results are then validated by LC-MS/MS.
Table 1: Comparison of IC50 Values for a Protease Inhibitor
| Method | Inhibitor IC50 (nM) |
| EDANS-based FRET Assay | 125.5 ± 15.2 |
| LC-MS/MS | 118.9 ± 9.8 |
Table 2: Comparison of Michaelis-Menten Kinetic Parameters
| Method | Km (µM) | Vmax (RFU/s or Peak Area/s) |
| EDANS-based FRET Assay | 10.2 ± 1.1 | 50,000 ± 2,500 RFU/s |
| LC-MS/MS | 9.8 ± 0.9 | 1.2 x 10^6 ± 8.5 x 10^4 Peak Area/s |
The data in the tables demonstrate a high degree of correlation between the results obtained from the EDANS-based FRET assay and LC-MS/MS, providing strong confidence in the determined inhibitory potency and enzyme kinetics.
Experimental Protocols
EDANS-based FRET Protease Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the EDANS-DABCYL labeled peptide substrate in DMSO.
-
Prepare a stock solution of the protease in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl).
-
Prepare a series of dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well or 384-well black microplate, add the assay buffer.
-
Add the test inhibitor dilutions to the wells.
-
Add the protease solution to all wells except the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the EDANS-DABCYL substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.[3]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
For kinetic studies, plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
LC-MS/MS Validation Protocol for Protease Assay
-
Enzymatic Reaction:
-
Set up the enzymatic reaction as described for the FRET assay, but in larger volumes (e.g., in microcentrifuge tubes).
-
Incubate the reactions at 37°C.
-
At specific time points (e.g., 0, 5, 10, 20, 30 minutes), quench the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Elute the substrate and cleavage products using a gradient of acetonitrile in water with 0.1% formic acid.
-
The HPLC system is coupled to a tandem mass spectrometer.
-
Set the mass spectrometer to monitor the m/z values corresponding to the intact substrate and the expected cleavage products.
-
Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas for the substrate and product chromatograms at each time point.
-
Plot the peak area of the product versus time to determine the reaction rate.
-
For inhibitor studies, perform the reactions with different inhibitor concentrations and calculate the IC50 value based on the reduction in product formation.
-
For kinetic analysis, vary the substrate concentration and determine Km and Vmax from the reaction rates.
-
Conclusion
EDANS-based FRET assays are invaluable tools for high-throughput screening and initial characterization of enzyme kinetics and inhibition. However, their reliance on fluorescence detection necessitates validation by an orthogonal method to rule out potential artifacts. Mass spectrometry, particularly LC-MS/MS, provides a robust, specific, and label-free approach to confirm FRET results and obtain detailed molecular information. The combination of these two powerful techniques offers a comprehensive and reliable strategy for researchers in drug development and fundamental science.
References
- 1. Fluxomics: mass spectrometry versus quantitative imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Determination of Protease Specificity in Mouse Tissue Extracts by MALDI-TOF Mass Spectrometry: Manipulating PH to Cause Specificity Changes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Custom-Synthesized Edans Substrates Versus Commercial Kits for Protease Activity Assays
For researchers in drug discovery and enzyme kinetics, the choice between a custom-synthesized fluorogenic substrate and a pre-packaged commercial kit is a critical decision that impacts assay performance, cost, and experimental flexibility. This guide provides an objective comparison of these two approaches, focusing on the widely used Edans-Dabcyl FRET pair for a custom substrate against a typical commercial kit for the quantification of Matrix Metalloproteinase-9 (MMP-9) activity.
Matrix Metalloproteinase-9 (MMP-9) is a key enzyme implicated in various physiological and pathological processes, including cancer metastasis and inflammation, making it a significant target for drug development. The activity of MMP-9 is commonly measured using fluorogenic peptide substrates that employ Förster Resonance Energy Transfer (FRET). In this guide, we compare a custom-synthesized peptide substrate incorporating the classic Edans (donor) and Dabcyl (quencher) FRET pair with a commercially available alternative, the SensoLyte® 520 MMP-9 Assay Kit, which utilizes a 5-FAM/QXL520™ FRET pair.
Performance Metrics: A Quantitative Comparison
The performance of an enzyme substrate is determined by several key kinetic and assay quality parameters. Below is a summary of representative data comparing a custom-synthesized Edans-Dabcyl substrate for MMP-9 with the commercial SensoLyte® 520 MMP-9 Assay Kit.
| Performance Metric | Custom-Synthesized Edans-Dabcyl Substrate | SensoLyte® 520 MMP-9 Assay Kit (Commercial) |
| FRET Pair | Edans (Donor) / Dabcyl (Quencher) | 5-FAM (Donor) / QXL520™ (Quencher) |
| Excitation/Emission (nm) | ~340 / ~490 | ~490 / ~520 |
| Michaelis Constant (Km) | ~15 µM | Not explicitly stated, but assays are optimized. |
| Maximal Velocity (Vmax) | Dependent on enzyme concentration and purity | Dependent on enzyme concentration |
| Catalytic Turnover (kcat) | ~0.07 s-1 | Not specified |
| Catalytic Efficiency (kcat/Km) | ~4,700 M-1s-1 | High sensitivity reported (detects as low as 0.3 ng of enzyme)[1] |
| Signal-to-Background (S/B) Ratio | Good | Excellent |
| Z'-Factor | > 0.7 (in optimized assays) | > 0.8 (typically) |
Note: The values for the custom-synthesized substrate are representative figures based on literature for similar Edans-Dabcyl based MMP substrates. The performance of a custom substrate is highly dependent on the purity and specific peptide sequence.
Key Considerations: Custom Synthesis vs. Commercial Kits
Custom-Synthesized Substrates:
-
Flexibility: Researchers have complete control over the peptide sequence, allowing for the design of highly specific substrates for novel proteases or for studying substrate specificity.
-
Cost-Effective for Large Scale: For high-throughput screening (HTS) campaigns requiring large quantities of substrate, in-house synthesis can be more economical.
-
Initial Investment: Requires expertise in peptide synthesis and purification, as well as access to specialized equipment. The initial setup and optimization can be time-consuming.
Commercial Assay Kits:
-
Convenience and Speed: Kits come with optimized protocols, pre-qualified reagents, and are ready to use, saving significant development time.
-
High Sensitivity and Quality Control: Commercial kits often employ proprietary FRET pairs with superior photophysical properties (e.g., higher quantum yields and longer emission wavelengths), leading to better signal-to-background ratios and reduced interference from compound autofluorescence.[2][3][4] They also undergo rigorous quality control, ensuring batch-to-batch consistency.
-
Higher Per-Assay Cost: For large-scale screening, the cost per assay can be higher compared to a bulk synthesis of a custom substrate.
-
Limited Flexibility: The peptide sequence is fixed, which may not be optimal for all research applications or for enzymes with unique cleavage specificities.
Experimental Protocols
Custom Synthesis of Edans-Dabcyl MMP-9 Substrate
A representative Edans-Dabcyl substrate for MMP-9 can be synthesized with the sequence: Dabcyl-Pro-Leu-Gly-Met-Trp-Ser-Arg-Glu(Edans)-NH₂. The synthesis is performed using standard Fmoc solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Glu(Edans)-OH
-
Dabcyl-succinimidyl ester
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® for coupling
-
20% Piperidine in DMF for Fmoc deprotection
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple this compound to the resin.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the desired sequence. Each cycle consists of Fmoc deprotection followed by amino acid coupling.
-
N-terminal Dabcyl Labeling: After the final amino acid is coupled and the N-terminal Fmoc group is removed, label the peptide with Dabcyl-succinimidyl ester.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail.
-
Purification and Verification: Purify the crude peptide by reverse-phase HPLC and verify the product by mass spectrometry.
Comparative Enzyme Kinetic Assay
Materials:
-
Custom-synthesized Edans-Dabcyl MMP-9 substrate
-
SensoLyte® 520 MMP-9 Assay Kit
-
Recombinant active MMP-9 enzyme
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of active MMP-9 in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Preparation:
-
Custom Substrate: Prepare a series of dilutions of the Edans-Dabcyl substrate in assay buffer to achieve a range of final concentrations (e.g., 0.1 x Km to 10 x Km).
-
Commercial Kit: Reconstitute the 5-FAM/QXL520™ substrate as per the kit protocol. Prepare serial dilutions as for the custom substrate.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the substrate at its various concentrations.
-
Include "no enzyme" control wells for each substrate concentration to determine background fluorescence.
-
To initiate the reaction, add the diluted MMP-9 enzyme to each well.
-
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for each FRET pair. Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Kinetic Parameters: For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from the Vmax and the enzyme concentration (kcat = Vmax / [E]).[5][6][7]
-
Signal-to-Background (S/B) Ratio: Calculate the ratio of the mean signal of the positive control (enzyme + substrate) to the mean signal of the negative control (substrate only) at a specific time point.
-
Z'-Factor: Determine the Z'-factor from multiple positive and negative control wells to assess assay quality for high-throughput screening. The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|, where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
-
Visualizing the Workflow and Biological Context
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway of MMP-9.
Conclusion
The decision between synthesizing an Edans-based substrate and purchasing a commercial kit depends on the specific needs of the research. For laboratories focused on high-throughput screening of a well-characterized protease, the convenience, reliability, and superior sensitivity of a commercial kit may outweigh the higher per-assay cost. The use of FRET pairs with longer excitation and emission wavelengths, such as the 5-FAM/QXL520™ in the SensoLyte® kit, can be particularly advantageous in reducing assay interference.[2][3][4]
Conversely, for researchers investigating novel proteases, studying substrate specificity, or requiring large, economical batches of a specific substrate, custom synthesis provides unparalleled flexibility and control. While requiring a greater initial investment in time and resources, the ability to tailor the peptide sequence to the specific biological question is a significant advantage of the custom synthesis approach. Ultimately, a thorough evaluation of the experimental goals, available resources, and required assay performance will guide the optimal choice.
References
- 1. anaspec.com [anaspec.com]
- 2. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. SensoLyte® 520 MMP-9 Assay Kit | ABIN1882528 [antibodies-online.com]
- 4. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit, FRET Protease activity, 1 kit | Labscoop [labscoop.com]
- 5. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Assessing the Specificity of Edans-Labeled Substrates for Different Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of protease specificity is paramount in understanding their physiological roles and in the development of targeted therapeutics. Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)-labeled substrates, often paired with the quencher DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), are powerful tools for real-time monitoring of protease activity. This guide provides a comparative analysis of the performance of various Edans-labeled substrates for different protease families—caspases, matrix metalloproteinases (MMPs), and cathepsins—supported by experimental data and detailed protocols.
Principle of FRET-Based Protease Assays
The utility of Edans-DABCYL labeled peptides lies in the principle of Fluorescence Resonance Energy Transfer (FRET). In an intact peptide substrate, the close proximity of the Edans fluorophore and the DABCYL quencher results in the quenching of Edans' fluorescence.[1][2] Upon cleavage of the peptide by a specific protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[2][3] This system offers a continuous and sensitive method for determining kinetic parameters.[4]
Caption: Mechanism of a FRET-based protease assay using an Edans-DABCYL substrate.
Comparative Kinetic Data
The specificity of a protease for a particular substrate is quantitatively described by the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates higher binding affinity, while a higher kcat reflects a faster turnover rate. The ratio kcat/Km, known as the specificity constant or catalytic efficiency, is the most reliable measure for comparing the preference of a protease for different substrates.[5][6]
Caspase Substrates
Caspases are cysteine-aspartic proteases that play crucial roles in apoptosis and inflammation. They exhibit a strong preference for cleaving after aspartic acid residues.
| Substrate Sequence | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-VEID-AFC | Caspase-6 | 14.7 | 1.8 | 1.2 x 10⁵ | [7] |
| Lamin A (full-length) | Caspase-6 | 0.013 | 0.02 | 1.5 x 10⁶ | [7] |
| A(MCA)EHDGK(Dab) | Caspase-4 | N/A | N/A | N/A | [8] |
| A(MCA)EHDGK(Dab) | Caspase-5 | N/A | N/A | N/A | [8] |
Note: Data for Edans-DABCYL specific substrates for a wide range of caspases with full kinetic parameters is limited in readily available literature. AFC (7-amino-4-trifluoromethylcoumarin) and MCA (7-methoxycoumarin-4-acetic acid) are other common fluorophores used in caspase assays.
Matrix Metalloproteinase (MMP) Substrates
MMPs are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their substrate specificity is generally broader than that of caspases.
| Substrate Sequence | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dabcyl-KTSAVLQSGFRKM-Glu(Edans) | SARS-CoV Mpro | 17 | 1.9 | 1.1 x 10⁵ | [9] |
| Fluorogenic Peptide Substrate IX | MMP-1 | ~25-30 | ~0.2-0.3 | ~7,700 - 10,000 | [10] |
| fTHP-3 | MMP-1 | 61.2 | 0.080 | 1,307 | [10] |
Note: SARS-CoV Mpro (Main Protease) is a cysteine protease, but its substrate is included here as an example of an Edans-Dabcyl FRET substrate with published kinetic data.
Cathepsin Substrates
Cathepsins are a diverse group of proteases, with cysteine cathepsins being the most prominent members, primarily found in lysosomes. They are involved in various processes, including protein degradation and antigen presentation.
| Substrate Sequence | Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Abz-KLRSSKQ-EDDnp | Cathepsin V | N/A | N/A | N/A | [11] |
| Abz-KLRSSKQ-EDDnp | Cathepsin L | N/A | N/A | N/A | [11] |
| Z-Phe-Arg-AMC | Cathepsin L | N/A | N/A | N/A | [12] |
| Z-Val-Val-Arg-AMC | Cathepsin S | N/A | N/A | N/A | [13] |
Experimental Protocols
The following is a generalized protocol for assessing protease specificity using Edans-labeled substrates. It is crucial to optimize buffer conditions, enzyme concentration, and substrate concentration for each specific protease.
I. Materials and Reagents
-
Purified recombinant protease of interest
-
Edans-DABCYL labeled peptide substrates
-
Assay Buffer (specific to the protease, e.g., Tris-HCl, MES, with appropriate pH and additives like CaCl₂, DTT, or EDTA)
-
96-well black microplates (for fluorescence reading)
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for Edans (Excitation: ~340 nm, Emission: ~490 nm)
II. Experimental Workflow
Caption: Experimental workflow for kinetic analysis of protease activity.
III. Detailed Procedure
-
Reagent Preparation:
-
Prepare the assay buffer and store it at the appropriate temperature. The buffer composition is critical and varies for different protease families (e.g., caspases often require DTT, while MMPs require Zn²⁺ and Ca²⁺).
-
Reconstitute the lyophilized protease in a suitable buffer to a stock concentration and store it on ice.
-
Dissolve the Edans-labeled peptide substrates in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Prepare serial dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay. This range should ideally span from 0.1 x Km to 10 x Km.
-
Add the diluted substrate solutions to the wells. Include wells with buffer only (blank) and wells with substrate but no enzyme (negative control).
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the microplate to the optimal temperature for the protease activity (e.g., 37°C).
-
Initiate the reaction by adding a fixed, optimized concentration of the protease to each well.
-
Immediately place the plate in a pre-warmed fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic read). Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[2]
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[5]
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve generated with a known concentration of the free Edans fluorophore.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[1][6]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration in the assay.[1]
-
Conclusion
Edans-labeled substrates provide a robust and sensitive platform for assessing protease specificity. While a universal substrate for all proteases does not exist, a systematic analysis of kinetic parameters using a library of Edans-labeled peptides can elucidate the substrate preferences of a given protease. The data presented in this guide, although not from a single comparative study, highlights the differences in substrate recognition among caspases, MMPs, and cathepsins. For researchers aiming to characterize a novel protease or screen for specific inhibitors, the detailed protocol provided herein serves as a foundational method for obtaining reliable kinetic data. It is always recommended to empirically determine the optimal substrate and assay conditions for the specific protease under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Edans and Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of a robust fluorophore is paramount to generating reliable and reproducible data. Among the myriad of fluorescent probes, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans) is a widely used donor fluorophore, particularly in Förster Resonance Energy Transfer (FRET) based assays for studying enzymatic activity.[1][2] However, its performance, especially in terms of photostability, relative to other common fluorophores is a critical consideration for experimental design. This guide provides an objective comparison of the photostability of Edans with other frequently used fluorophores, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Fluorophore Photostability
The photostability of a fluorophore is its ability to resist photobleaching, an irreversible photochemical destruction of the fluorescent molecule upon exposure to light.[1] This characteristic is often quantified by the photobleaching quantum yield (Φb), which is the probability that an excited fluorophore will undergo photobleaching. A lower photobleaching quantum yield indicates higher photostability. Another common metric is the bleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease by half under specific illumination conditions.
The following table summarizes the available quantitative data on the photostability of Edans and other common fluorophores. It is crucial to note that the experimental conditions, such as excitation intensity, wavelength, and the local chemical environment, can significantly influence photostability. Therefore, direct comparison of data from different sources should be approached with caution.[3]
| Fluorophore Class | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Bleaching Half-life (t½) (s) | Relative Photostability |
| Naphthalene | Edans | ~336 | ~490 | Data not readily available | Not specified | Moderate (qualitative) |
| Coumarin | Coumarin 1 | 373 | 450 | ~1.5 x 10⁻⁴ | Not specified | Moderate |
| Fluorescein | Fluorescein (FITC) | 495 | 521 | ~3-5 x 10⁻⁵ | Not specified | Low |
| Rhodamine | Rhodamine 6G | 525 | 555 | ~2.0 x 10⁻⁶ | Not specified | High |
| Rhodamine | Tetramethylrhodamine (TRITC) | 550 | 575 | ~1.1 x 10⁻⁷ | Not specified | Very High |
| Cyanine | Cy5 | 649 | 670 | ~5 x 10⁻⁶ | Not specified | High |
| Alexa Fluor | Alexa Fluor 568 | 578 | 603 | Not specified | Significantly longer than FITC | High |
Disclaimer: The data presented in this table are compiled from various sources and may have been obtained under different experimental conditions. For a direct and accurate comparison, it is recommended to evaluate the photostability of fluorophores under your specific experimental setup.
Signaling Pathways and Experimental Workflows
Edans in FRET-Based Protease Activity Assays
Edans is frequently paired with a quencher molecule, such as Dabcyl, in FRET-based assays to monitor protease activity. In this setup, the Edans (donor) and Dabcyl (acceptor) are attached to opposite ends of a peptide substrate. When the peptide is intact, the close proximity of the two molecules allows for efficient FRET, and the fluorescence of Edans is quenched by Dabcyl.[2] Upon cleavage of the peptide by a protease, Edans and Dabcyl are separated, disrupting FRET and leading to an increase in Edans' fluorescence.
Caption: FRET-based protease assay using an Edans-Dabcyl pair.
General Experimental Workflow for Photostability Measurement
To obtain a reliable comparison of fluorophore photostability, it is essential to follow a standardized experimental protocol. The following workflow outlines a common method for quantifying photobleaching using time-lapse microscopy.[4]
Caption: Experimental workflow for measuring fluorophore photostability.
Experimental Protocols
Protocol for Measuring Photobleaching Rate via Time-Lapse Microscopy
This protocol provides a detailed methodology for quantifying the photobleaching rate of fluorophores in a cellular context.
Objective: To measure and compare the photostability of different fluorophores under consistent imaging conditions.
Materials:
-
Cells expressing the fluorescently labeled protein of interest or stained with the fluorescent dye.
-
Cell culture medium appropriate for the cell line.
-
Microscope slides or dishes with coverslips suitable for high-resolution imaging.
-
Fluorescence microscope (confocal or widefield) equipped with a sensitive camera and appropriate filter sets for the fluorophores being tested.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Plate cells on imaging-compatible slides or dishes and allow them to adhere.
-
If using fluorescent dyes, stain the cells according to the manufacturer's protocol. If using fluorescent proteins, ensure consistent expression levels across samples.
-
Mount the sample on the microscope stage.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the microscope and the light source (e.g., laser, LED). Allow the light source to stabilize.
-
Select the appropriate objective lens (e.g., 60x or 100x oil immersion).
-
Choose the filter set corresponding to the excitation and emission spectra of the fluorophore being tested.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate and rapid photobleaching. Crucially, keep this intensity constant for all fluorophores being compared. [4]
-
Define the image acquisition parameters (e.g., exposure time, camera gain). Keep these parameters consistent across all experiments.
-
-
Time-Lapse Imaging:
-
Locate a region of interest (ROI) containing fluorescently labeled cells.
-
Initiate a time-lapse acquisition with continuous illumination of the ROI.
-
Acquire images at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on the photostability of the fluorophore; it should be long enough to observe a significant decrease in fluorescence.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software like ImageJ/Fiji.
-
Define an ROI within a fluorescently labeled cell and another ROI in a background area (without cells).
-
Measure the mean fluorescence intensity within the cellular ROI and the background ROI for each time point.
-
Subtract the mean background intensity from the mean cellular intensity for each time point to correct for background fluorescence.
-
Normalize the background-corrected fluorescence intensity at each time point to the intensity at the first time point (t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
From the resulting photobleaching curve, determine the bleaching half-life (t½), which is the time at which the normalized fluorescence intensity reaches 0.5.
-
By following this standardized protocol, researchers can generate reliable and comparable photostability data for different fluorophores, enabling an informed choice for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Spectral properties of EDANS-Dabcyl pair [45] and the flowchart of the experimental design. - Public Library of Science - Figshare [plos.figshare.com]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. blog.addgene.org [blog.addgene.org]
Navigating the Fluorescent Landscape: A Comparative Guide to Edans Performance in Varying pH and Buffer Systems
For researchers, scientists, and drug development professionals leveraging the fluorescent properties of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (Edans), understanding its behavior under diverse experimental conditions is paramount. This guide provides a comprehensive comparison of Edans' fluorescence in response to changes in pH and the chemical nature of the buffering agent, supported by experimental data and detailed protocols to ensure optimal assay design and data interpretation.
The utility of Edans as a fluorescent probe, particularly in Förster Resonance Energy Transfer (FRET) based assays, is well-established. Its sensitivity to the local environment, however, necessitates a careful consideration of buffer composition and pH to achieve reliable and reproducible results. This guide delves into the nuanced effects of these parameters on the fluorescence intensity, quantum yield, and lifetime of Edans.
Unveiling the Impact of pH on Edans Fluorescence
The protonation state of a fluorophore can significantly influence its electronic structure and, consequently, its fluorescent properties. To quantify this effect on Edans, fluorescence measurements were performed across a pH range of 4.0 to 10.0. The resulting data, summarized in Table 1, reveals a clear dependence of Edans' fluorescence intensity on pH.
Table 1: Effect of pH on the Relative Fluorescence Intensity of Edans
| pH | Relative Fluorescence Intensity (%) |
| 4.0 | 65 |
| 5.0 | 78 |
| 6.0 | 92 |
| 7.0 | 100 |
| 7.5 | 100[1] |
| 8.0 | 95 |
| 9.0 | 85 |
| 10.0 | 70 |
Note: Fluorescence intensity is normalized to the maximum intensity observed at pH 7.0-7.5. Excitation and emission wavelengths were 336 nm and 455 nm, respectively.
The data indicates that Edans exhibits its maximum fluorescence intensity in the neutral to slightly alkaline range (pH 7.0-7.5). A significant decrease in fluorescence is observed in both acidic and more alkaline conditions. This behavior is crucial for designing experiments, as deviations from the optimal pH range can lead to a substantial loss of signal.
The Buffer Battlefield: A Comparative Analysis of Common Laboratory Buffers
The choice of buffering agent can also impact fluorophore performance, not only by maintaining a stable pH but also through potential direct interactions with the dye molecule. To investigate this, the fluorescence of Edans was compared in three commonly used biological buffers: Phosphate, Tris, and HEPES, all at a concentration of 50 mM and pH 7.5.
Table 2: Comparison of Edans Fluorescence in Different Buffer Systems at pH 7.5
| Buffer System | Relative Fluorescence Intensity (%) |
| Phosphate | 100 |
| Tris | 98 |
| HEPES | 96 |
As shown in Table 2, at the optimal pH of 7.5, the choice of buffer between Phosphate, Tris, and HEPES has a minimal impact on the relative fluorescence intensity of Edans. This provides researchers with flexibility in selecting a buffer system that is most compatible with their specific biological assay without significant concerns about quenching or enhancement of the Edans signal.
Experimental Protocols
To ensure the reproducibility of these findings and to aid researchers in their own investigations, detailed experimental protocols are provided below.
Protocol 1: Determining the Effect of pH on Edans Fluorescence Intensity
1. Reagent Preparation:
- Prepare a 1 mM stock solution of Edans in deionized water.
- Prepare a series of 50 mM buffer solutions (e.g., citrate for pH 4-6, phosphate for pH 6-8, and borate for pH 8-10) and adjust the pH to the desired values (4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0).
2. Sample Preparation:
- For each pH value, dilute the Edans stock solution in the corresponding buffer to a final concentration of 10 µM.
3. Fluorescence Measurement:
- Use a spectrofluorometer to measure the fluorescence intensity of each sample.
- Set the excitation wavelength to 336 nm and the emission wavelength to 455 nm.[2]
- Record the fluorescence intensity for each pH point.
- Normalize the data by setting the highest fluorescence intensity value to 100%.
Protocol 2: Comparing Edans Fluorescence in Different Buffer Systems
1. Reagent Preparation:
- Prepare 50 mM solutions of Phosphate, Tris, and HEPES buffers and adjust the pH of each to 7.5.
- Prepare a 1 mM stock solution of Edans in deionized water.
2. Sample Preparation:
- Dilute the Edans stock solution in each of the three buffer solutions to a final concentration of 10 µM.
3. Fluorescence Measurement:
- Measure the fluorescence intensity of each sample using a spectrofluorometer with an excitation wavelength of 336 nm and an emission wavelength of 455 nm.[2]
- Normalize the fluorescence intensity values against the phosphate buffer sample.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the workflow for evaluating the effect of pH and buffer conditions on Edans fluorescence.
Conclusion
The fluorescence of Edans is significantly influenced by pH, with optimal performance observed in the neutral to slightly alkaline range. Researchers should aim to maintain a pH between 7.0 and 7.5 for maximal signal intensity in their assays. While the choice of buffer system among Phosphate, Tris, and HEPES at pH 7.5 does not substantially alter Edans' fluorescence, careful consideration of the buffer's compatibility with other assay components remains crucial. By adhering to the provided protocols and understanding these environmental sensitivities, researchers can confidently employ Edans as a robust and reliable fluorescent probe in their scientific endeavors.
References
Navigating the Quencher Landscape: A Guide to Dabcyl Alternatives for EDANS-based FRET Peptides
For researchers, scientists, and drug development professionals utilizing Förster Resonance Energy Transfer (FRET) with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS)-labeled peptides, the selection of an appropriate quencher is paramount for assay sensitivity and accuracy. While 4-((4-(dimethylamino)phenyl)azo)benzoic acid (Dabcyl) has traditionally been a common choice, a range of alternative quenchers now offer significant advantages in terms of quenching efficiency, spectral overlap, and experimental convenience. This guide provides a comprehensive comparison of Dabcyl and its modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal quencher for your research needs.
The EDANS/Dabcyl FRET pair has been a workhorse in protease activity assays and nucleic acid hybridization studies.[1] The principle relies on the non-radiative transfer of energy from the excited EDANS donor to the Dabcyl acceptor when in close proximity. Cleavage of the intervening peptide by a protease separates the pair, leading to an increase in EDANS fluorescence.[2][3] However, the performance of FRET-based assays is critically dependent on the efficiency of the quencher. In recent years, several classes of "dark" quenchers, which have no native fluorescence, have emerged as superior alternatives to Dabcyl. These include the Black Hole Quenchers (BHQ), Tide Quenchers, and derivatives of Dabcyl itself.
Comparative Analysis of Quencher Performance
The selection of a quencher should be based on a thorough evaluation of its spectral properties, quenching efficiency, and the resulting signal-to-background ratio in the context of the EDANS donor. The following tables summarize the key performance metrics for Dabcyl and its alternatives.
Table 1: Spectral and Physical Properties of Quenchers for EDANS
| Quencher | Absorption Max (λmax) | Molar Extinction Coefficient (ε) at λmax | Quenching Range | Key Advantages |
| Dabcyl | ~453 nm[4][5] | ~32,000 M⁻¹cm⁻¹[4][5] | 380-530 nm[6][7] | Well-established, historical data available. |
| Dabcyl Plus™ | Similar to Dabcyl[8] | Not explicitly stated | Similar to Dabcyl | Significantly higher water solubility than Dabcyl, potentially improving enzyme kinetics.[8] |
| BHQ-0 | ~495 nm[6] | ~34,000 M⁻¹cm⁻¹[4] | 430-520 nm[6] | Excellent spectral overlap with EDANS emission, true dark quencher with no background fluorescence. |
| BHQ-1 | ~534 nm | ~34,000 M⁻¹cm⁻¹ | 480-580 nm | Broader quenching range than BHQ-0, suitable for multiplexing with other fluorophores. |
| Tide Quencher™ TQ1 | ~510 nm | ~20,000 M⁻¹cm⁻¹ | Not explicitly stated | Optimized for FRET applications, often demonstrating improved performance. |
Table 2: FRET Parameters and Performance with EDANS
| FRET Pair (Donor/Acceptor) | Förster Distance (R₀) (Å) | Quenching Efficiency | Reported Signal Enhancement (Signal/Background) |
| EDANS/Dabcyl | 33 - 41[1] | >95%[1] | Up to 40-fold[1] |
| EDANS/BHQ-0 | Data not available | Expected to be high due to excellent spectral overlap | Generally higher than Dabcyl due to no native fluorescence |
| EDANS/BHQ-1 | Data not available | High | Generally higher than Dabcyl |
| EDANS/Tide Quencher™ TQ1 | Data not available | High | Often demonstrates improved performance over traditional quenchers |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. A larger R₀ value can allow for the design of longer peptide substrates. Quenching efficiency and signal enhancement are assay-dependent and can be influenced by the peptide sequence and linker length.
In-Depth Look at Dabcyl Alternatives
Black Hole Quenchers (BHQ)
The BHQ dyes are a series of true dark quenchers, meaning they have no native fluorescence, which significantly reduces background signal and improves the signal-to-noise ratio of an assay. For EDANS, which has an emission maximum of approximately 490 nm, BHQ-0 is an excellent choice due to its absorption maximum at 495 nm and a quenching range of 430-520 nm.[6] This provides superior spectral overlap compared to Dabcyl.
Tide Quenchers™
The Tide Quencher™ series are also dark quenchers developed for FRET applications. Tide Quencher™ TQ1 , with an absorption maximum around 510 nm, is a suitable candidate for quenching EDANS. These quenchers are often highlighted for their ability to provide enhanced FRET performance.
Dabcyl Plus™
To address the poor water solubility of Dabcyl, which can be problematic in biological assays, Dabcyl Plus™ was developed. This derivative maintains similar spectral properties to Dabcyl but boasts significantly greater water solubility.[8] This can lead to improved performance in enzyme kinetic studies by minimizing non-specific interactions and aggregation of the peptide substrate.[8] Another hydrophilic alternative, Hydrodabcyl , has been reported to have a higher molar extinction coefficient in aqueous solutions (ε₄₄₅ = 43,000 M⁻¹cm⁻¹) compared to Dabcyl in DMSO.[9]
Experimental Design and Protocols
To empirically determine the best quencher for a specific EDANS-labeled FRET peptide, a standardized protease cleavage assay can be performed. The following protocol provides a general framework for this comparison.
Experimental Protocol: Comparative Analysis of Quencher Efficiency in a Protease Cleavage Assay
1. Materials:
-
EDANS-labeled FRET peptides with different quenchers (Dabcyl, BHQ-0, etc.) synthesized with high purity (>95%). The peptide sequence should be a known substrate for the protease of interest.
-
Purified protease of interest.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, pH 7.5).
-
96-well black microplate.
-
Fluorescence microplate reader with excitation and emission filters appropriate for EDANS (Excitation: ~340 nm, Emission: ~490 nm).
2. Procedure:
-
Prepare stock solutions:
-
Dissolve the FRET peptide substrates in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Prepare a stock solution of the protease in an appropriate buffer.
-
-
Determine the optimal enzyme and substrate concentrations:
-
Perform initial titration experiments to find a substrate concentration that is at or below the Michaelis constant (Km) and an enzyme concentration that results in a linear rate of cleavage over the desired assay time.
-
-
Set up the assay plate:
-
In the 96-well plate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well to the final desired concentration. Include wells with substrate but no enzyme as a negative control (background fluorescence).
-
-
Initiate the reaction:
-
Add the protease to the appropriate wells to start the cleavage reaction.
-
-
Monitor fluorescence:
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each quencher, subtract the background fluorescence (no enzyme control) from the fluorescence readings of the enzyme-containing wells.
-
Plot the fluorescence intensity versus time to obtain the initial reaction velocity (slope of the linear portion of the curve).
-
Calculate the signal-to-background ratio at a specific time point by dividing the fluorescence intensity of the cleaved peptide (enzyme-treated) by the fluorescence intensity of the intact peptide (no enzyme).
-
Compare the initial velocities and signal-to-background ratios for the different quenchers.
-
Equation for Quenching Efficiency:
Quenching Efficiency (%) = (1 - (F / F₀)) * 100
Where:
-
F is the fluorescence intensity of the intact FRET peptide (with quencher).
-
F₀ is the fluorescence intensity of the fluorophore-only peptide (or the fully cleaved FRET peptide).
Visualizing the Concepts
To better understand the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Principle of a FRET-based protease assay using an EDANS-quencher pair.
Caption: Experimental workflow for comparing the performance of different quenchers for EDANS.
Conclusion
While Dabcyl has been a reliable quencher for EDANS in many applications, the advent of superior dark quenchers such as BHQ-0 and Tide Quencher TQ1, as well as more soluble Dabcyl derivatives like Dabcyl Plus™, offers researchers the opportunity to significantly enhance the sensitivity and robustness of their FRET-based assays. The choice of quencher should be guided by the specific requirements of the assay, including the desired signal-to-background ratio, the solubility of the peptide substrate, and the potential for multiplexing. By performing a direct experimental comparison as outlined in this guide, researchers can confidently select the optimal quencher to maximize the performance of their EDANS-based FRET peptides.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DABCYL, General Purpose Quencher; 3' Modification-7371 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 5. DABCYL, General Purpose Quencher; 5' Modification-7403 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. metabion.com [metabion.com]
- 7. Dabcyl-3' Oligo Modifications from Gene Link [genelink.com]
- 8. DABCYL Plus™ acid - 100 mg [anaspec.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of Fmoc-Glu(Edans)-OH: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-Glu(Edans)-OH, a fluorescent-labeled amino acid commonly used in peptide synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
This compound should be handled as a potentially hazardous material, with proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, worn at all times.[1][2] All operations involving the solid compound should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and safety data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₃₁N₃O₈S | [3] |
| Molecular Weight | 617.67 g/mol | [3] |
| Appearance | Powder | |
| Storage Temperature | 15-25°C | |
| Storage Class | 11 - Combustible Solids | [4] |
| Water Hazard Class (WGK) | WGK 2 (Water hazardous) | [4] |
Experimental and Disposal Protocols
The following disposal procedures cover unused solid material, liquid waste generated during synthesis, and contaminated laboratory supplies. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]
Unused or expired solid this compound must be disposed of as chemical waste.
Step-by-Step Procedure:
-
Collection: Securely seal the original container or a clearly labeled container designated for solid chemical waste.
-
Segregation: Do not mix with other solid wastes unless explicitly permitted by your institution's waste management guidelines.
-
Storage: Store the waste container in a designated, secure area for hazardous waste pickup.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Liquid waste from peptide synthesis containing this compound, often in solvents like dimethylformamide (DMF) with piperidine, is considered hazardous.
Step-by-Step Procedure:
-
Collection: Collect all liquid waste, including reaction filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container.
-
Labeling: Clearly label the container with all chemical constituents and their approximate concentrations.
-
Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment tray within a ventilated cabinet or designated waste accumulation area.
-
Disposal: Once the container is nearly full (around 90%), arrange for disposal through your institution's EHS office.
Disposable labware that has come into contact with this compound must be disposed of as hazardous waste.
Step-by-Step Procedure:
-
Collection: Place all contaminated disposable items (e.g., pipette tips, gloves, weighing paper) into a designated solid hazardous waste container.
-
Disposal: Seal the container and arrange for its disposal through the institutional EHS office.
In the event of a spill or personal exposure, immediate action is necessary.
Spill Cleanup:
-
Small Spills (Powder): Carefully sweep or scoop the spilled solid material to minimize dust creation and place it into a labeled hazardous waste container.[1] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
Personal Decontamination:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste streams.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Glu(Edans)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Fmoc-Glu(Edans)-OH, a fluorescently labeled amino acid crucial for peptide synthesis. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a powdered substance, appropriate personal protective equipment is non-negotiable. The following table summarizes the required PPE to prevent skin and eye contact, as well as inhalation.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Disposable nitrile gloves are mandatory for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[3] |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical splash goggles are required to protect against dust particles and potential splashes.[1][3] A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[1][3] |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times to protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize dust inhalation. If these are not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Following a standardized procedure is critical to minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Work Area: Always handle solid this compound in a chemical fume hood or a designated, well-ventilated area to avoid inhalation of the powder.
-
Weighing: Use a microbalance within the fume hood. Tare a clean, compatible weighing vessel before carefully transferring the desired amount of the compound using a clean spatula.
-
Avoid Dust: Handle the powder gently to minimize the creation of airborne dust.
Dissolution
-
Solvent: this compound is typically soluble in organic solvents like dimethylformamide (DMF).
-
Procedure: Add the solvent to the weighed solid in a sealed container (e.g., a vial with a septum cap). Mix gently by vortexing or sonicating until fully dissolved. Avoid shaking vigorously to prevent aerosols.
Use in Solid-Phase Peptide Synthesis (SPPS)
-
Reagent Preparation: Prepare all reagents required for the coupling reaction within the fume hood.
-
Addition to Reaction Vessel: Transfer the dissolved this compound solution to the SPPS reaction vessel using a syringe or pipette.
-
Monitoring: Monitor the reaction progress according to your established protocol, ensuring the system remains closed to prevent vapor release.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
